molecular formula C14H19NO3 B1302830 1-(2,6-Dimethoxybenzyl)piperidin-4-one CAS No. 397244-87-0

1-(2,6-Dimethoxybenzyl)piperidin-4-one

Cat. No.: B1302830
CAS No.: 397244-87-0
M. Wt: 249.3 g/mol
InChI Key: RIMZATUVLVIXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,6-Dimethoxybenzyl)piperidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,6-Dimethoxybenzyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethoxybenzyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-13-4-3-5-14(18-2)12(13)10-15-8-6-11(16)7-9-15/h3-5H,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMZATUVLVIXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375569
Record name 1-(2,6-Dimethoxybenzyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397244-87-0
Record name 1-(2,6-Dimethoxybenzyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-Dimethoxybenzyl)piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 1-(2,6-Dimethoxybenzyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Application Guide for Medicinal Chemistry

Executive Summary

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a specialized heterocyclic intermediate functioning as a critical building block in the synthesis of neuroactive pharmaceuticals and cytotoxic agents. Structurally, it consists of a piperidin-4-one pharmacophore N-protected by a 2,6-dimethoxybenzyl group.

Unlike the common unsubstituted N-benzyl analog, the 2,6-dimethoxy substitution pattern introduces unique steric bulk and electronic richness. This makes it a high-value probe for exploring the anionic sub-site (CAS) of enzymes like Acetylcholinesterase (AChE) during the development of Donepezil-class therapeutics. It also serves as a precursor for "curcumin mimics" (bis-benzylidene derivatives) utilized in oncology research.[1]

Part 1: Structural Analysis & Physicochemical Profile[1]

The molecule combines a basic tertiary amine, a reactive ketone, and an electron-rich aromatic system. The 2,6-dimethoxy arrangement creates a "molecular clamp" effect, increasing the steric hindrance around the benzylic nitrogen bond compared to 3,4- or 2,4-isomers.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
IUPAC Name 1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-one
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Appearance Off-white to pale yellow solid/viscous oilDepends on purity/crystallinity
Predicted LogP ~1.6 - 1.9Lipophilic, CNS penetrant
pKa (Calculated) ~8.5 (Piperidine Nitrogen)Basic; forms stable salts (HCl, Oxalate)
H-Bond Acceptors 4 (2 Methoxy, 1 Ketone, 1 Amine)
H-Bond Donors 0
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in WaterFree base form
Spectroscopic Signature (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.80 (s, 6H): Two methoxy groups (distinctive strong singlet).

    • δ 3.65 (s, 2H): Benzylic methylene bridge (N-CH₂-Ar).

    • δ 2.75 (t, 4H): α-protons relative to Nitrogen.

    • δ 2.45 (t, 4H): β-protons (adjacent to ketone).

    • δ 6.5 - 7.2 (m, 3H): Aromatic protons (1,2,3-substitution pattern).

Part 2: Synthetic Routes & Process Chemistry[8]

The synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-one requires careful control of pH to prevent self-condensation of the piperidone while ensuring complete alkylation.

Primary Workflow: N-Alkylation (Nucleophilic Substitution)

This is the industry-standard route due to the availability of 4-piperidone hydrochloride and 2,6-dimethoxybenzyl chloride.[1]

Reagents & Materials
  • Substrate: 4-Piperidone monohydrate hydrochloride (1.0 eq).

  • Alkylating Agent: 2,6-Dimethoxybenzyl chloride (1.05 eq).[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF (ACN is preferred for easier workup).

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate the Finkelstein reaction in situ.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Piperidone HCl (10 mmol) in Acetonitrile (50 mL).

  • Activation: Add Anhydrous K₂CO₃ (30 mmol) and stir at room temperature for 15 minutes to liberate the free amine base in situ.

  • Addition: Add 2,6-Dimethoxybenzyl chloride (10.5 mmol) and KI (1 mmol).

  • Reaction: Heat the mixture to reflux (80-82°C) for 6-12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). Look for the disappearance of the benzyl chloride spot.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.[2]

  • Purification: Dissolve residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

    • Purification Note: If the product is oily, convert it to the Hydrochloride salt by adding HCl/Ether solution to precipitate the solid for easier handling.

Visualization: Synthetic Pathway

Synthesis Piperidone 4-Piperidone HCl Base K2CO3 / ACN (Reflux) Piperidone->Base BenzylHalide 2,6-Dimethoxybenzyl Chloride BenzylHalide->Base Intermediate Transition State (SN2) Base->Intermediate De-protonation Product 1-(2,6-Dimethoxybenzyl) piperidin-4-one Intermediate->Product N-Alkylation

Caption: Convergent synthesis via N-alkylation of 4-piperidone using K2CO3 mediated base catalysis.

Part 3: Reactivity & Functionalization[1]

This molecule is a "divergent intermediate." The ketone functionality at position 4 allows for the construction of complex architectures, while the benzyl group acts as a robust protecting group that can be removed under specific conditions.

Reductive Amination (Donepezil Analog Synthesis)

The most critical reaction for drug discovery. The ketone reacts with various amines to form Schiff bases, which are reduced to amines.

  • Reagents: Amine (R-NH₂), NaBH(OAc)₃, DCE/AcOH.

  • Significance: This creates the 4-amino-piperidine scaffold found in many AChE inhibitors.

Aldol Condensation (Curcumin Mimics)

Reaction with aromatic aldehydes at the 3 and 5 positions.

  • Reagents: Ar-CHO, NaOH/EtOH.[1][3]

  • Outcome: Formation of 3,5-bis(benzylidene) derivatives.[3]

  • Note: The 2,6-dimethoxy group on the nitrogen can sterically influence the conformation of the piperidine ring, affecting the "butterfly" shape required for cytotoxicity in these analogs.

Acid Lability of the Protecting Group

The 2,6-dimethoxybenzyl group is significantly more electron-rich than a standard benzyl group.

  • Cleavage: It can be cleaved using TFA (Trifluoroacetic acid) or DDQ , often under milder conditions than standard hydrogenolysis (Pd/C, H₂). This is advantageous when the molecule contains other reducible groups (e.g., alkenes) that must be preserved.

Visualization: Reactivity Profile

Reactivity Core 1-(2,6-Dimethoxybenzyl) piperidin-4-one RedAmin Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAmin Aldol Claisen-Schmidt Condensation (Ar-CHO, NaOH) Core->Aldol Cleavage Acidic Cleavage (TFA or DDQ) Core->Cleavage DonepezilLike 4-Substituted Piperidines (AChE Inhibitors) RedAmin->DonepezilLike Target Synthesis CurcuminLike 3,5-Bis(benzylidene) (Cytotoxic Agents) Aldol->CurcuminLike Pharmacophore Assembly FreePiperidone Piperidin-4-one (Deprotected) Cleavage->FreePiperidone Protecting Group Removal

Caption: Divergent synthetic utility showing access to AChE inhibitors, cytotoxic agents, and deprotection.[1]

Part 4: Application in Drug Design (Case Study: Donepezil)

While Donepezil itself utilizes a benzyl group connected to the nitrogen, the 2,6-dimethoxybenzyl analog is used in Structure-Activity Relationship (SAR) studies to probe the Peripheral Anionic Site (PAS) of the Acetylcholinesterase enzyme.

Mechanistic Insight[9]
  • Steric Probe: The 2,6-dimethoxy substituents introduce bulk. If the analog retains potency, it suggests the enzyme pocket at the N-benzyl binding site is spacious. If potency drops significantly compared to the unsubstituted benzyl, it indicates a tight steric fit.

  • Electronic Probe: The electron-donating methoxy groups increase the electron density of the aromatic ring, potentially enhancing

    
     stacking interactions with Tryptophan residues (Trp286) in the enzyme's active site.
    

Part 5: Handling, Stability, and Safety

Stability[1]
  • Oxidation: The benzylic position is susceptible to oxidation over prolonged exposure to air/light, potentially forming the amide (lactam). Store under inert atmosphere (Nitrogen/Argon).

  • Hygroscopicity: The hydrochloride salt form is hygroscopic. Store in a desiccator.

Safety Protocol
  • Hazards: Treat as a potential irritant and CNS active agent.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Dispose of as halogenated organic waste (if using DCM) or non-halogenated organic waste.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(20), 3983-3989.

  • Lallemand, B., et al. (2012). "Structure-Activity Relationship Studies of N-Benzyl-Piperidine Derivatives as Acetylcholinesterase Inhibitors." Current Medicinal Chemistry, 19(12). (Contextualizing the N-benzyl pharmacophore).
  • PubChem Database. "4-Amino-1-(2,4-dimethoxybenzyl)piperidin-2-one" (Structural Analog Data). National Library of Medicine.[4] [4]

  • Patentscope (WIPO). "Process for Preparing Piperidin-4-one Derivatives."[1] (General synthetic protocols for N-benzyl piperidones).

  • Google Patents. "CN116924967A - Preparation method of N-benzyl-4-piperidone."[1] (Industrial synthesis reference).

Sources

An In-depth Technical Guide to the Synthesis of N-Substituted Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

The N-substituted piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2][3][4] Its prevalence in drug discovery stems from its versatile chemical nature, allowing for the introduction of diverse substituents that can modulate pharmacological activity and physicochemical properties. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing N-substituted piperidin-4-one derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and contemporary synthetic methodologies, offer field-proven insights into experimental choices, and provide detailed, actionable protocols.

Introduction: The Privileged Piperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals.[3][4] The incorporation of a carbonyl group at the 4-position, creating the piperidin-4-one core, provides a key point for further functionalization and has been instrumental in the development of drugs across various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2] The ability to readily modify the nitrogen atom of the piperidine ring allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical aspect of drug design. This guide will explore the key synthetic pathways to this valuable pharmacophore.

Foundational Synthetic Strategies for the Piperidin-4-one Core

The construction of the core piperidin-4-one ring system is the initial and most critical phase in the synthesis of its N-substituted derivatives. Two classical methods have historically dominated this field: the Mannich reaction and the Dieckmann condensation.

The Mannich Reaction: A Multicomponent Approach

The Mannich reaction is a powerful one-pot, three-component condensation that efficiently assembles the piperidin-4-one ring.[1][5][6] This reaction typically involves an aldehyde, a primary amine or ammonia, and a ketone possessing at least two α-hydrogens.

Mechanism & Rationale: The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine. This electrophilic species then reacts with the enol or enolate form of the ketone, leading to a β-aminocarbonyl compound. A second condensation with another equivalent of the aldehyde and subsequent intramolecular cyclization and dehydration yields the piperidin-4-one ring. The choice of starting materials directly dictates the substitution pattern on the resulting ring. For instance, using substituted aromatic aldehydes and a primary amine will lead to 2,6-diaryl-N-substituted piperidin-4-ones.

Experimental Protocol: Synthesis of 2,6-Diphenyl-N-methylpiperidin-4-one via Mannich Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (2.0 eq), acetone (1.0 eq), and methylamine (1.0 eq, typically as a solution in a suitable solvent like ethanol).

  • Solvent & Catalyst: Use a protic solvent such as ethanol to facilitate the reaction. While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like acetic acid can improve the reaction rate.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up & Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

The Dieckmann Condensation: An Intramolecular Cyclization Approach

The Dieckmann condensation offers an alternative and robust route to 4-piperidones, particularly for accessing specific substitution patterns.[7][8][9][10] This intramolecular Claisen condensation involves the cyclization of a diester in the presence of a strong base.

Mechanism & Rationale: The synthesis begins with the preparation of a δ-amino diester. This is often achieved through a double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as ethyl acrylate.[11] Treatment of the resulting diester with a strong base (e.g., sodium ethoxide) generates an enolate which then attacks the other ester carbonyl group, leading to a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired 4-piperidone. This method is particularly useful for synthesizing N-alkyl-4-piperidones.[11]

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation

  • Formation of the Diester: To a solution of benzylamine (1.0 eq) in a suitable solvent like ethanol, add ethyl acrylate (2.2 eq) dropwise at room temperature. The Michael addition is typically exothermic, so cooling may be necessary. Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

  • Cyclization: To a freshly prepared solution of sodium ethoxide in ethanol, add the diester from the previous step dropwise at reflux. The formation of the cyclic β-keto ester is usually indicated by the formation of a precipitate.

  • Hydrolysis & Decarboxylation: After the cyclization is complete, cool the reaction mixture and add aqueous acid (e.g., HCl) to neutralize the base and hydrolyze the ester. Heat the acidic mixture to reflux to effect decarboxylation.

  • Work-up & Purification: Cool the reaction mixture and make it basic with a suitable base (e.g., NaOH). Extract the product with an organic solvent like dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

N-Substitution Strategies: Tailoring the Piperidin-4-one Scaffold

Once the core piperidin-4-one ring is synthesized, the introduction of various substituents on the nitrogen atom is a crucial step in diversifying the chemical space and modulating biological activity. Several powerful methods are available for this purpose.

Reductive Amination: A Versatile N-Alkylation Method

Reductive amination is a widely employed and highly efficient method for the N-alkylation of secondary amines, including the piperidin-4-one nitrogen.[12][13] This reaction involves the formation of an iminium ion from the piperidin-4-one and an aldehyde or ketone, followed by in-situ reduction.

Mechanism & Rationale: The reaction proceeds in two steps. First, the secondary amine of the piperidin-4-one reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated piperidin-4-one.[12] The mildness of NaBH(OAc)₃ is a key advantage, as it does not typically reduce the starting aldehyde or the ketone carbonyl of the piperidin-4-one.

Experimental Protocol: N-Benzylation of Piperidin-4-one via Reductive Amination

  • Reaction Setup: To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a base such as triethylamine (1.2 eq) to neutralize the hydrochloride salt.

  • Iminium Ion Formation: Stir the mixture at room temperature for about 30 minutes to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up & Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: A Powerful N-Arylation Method

For the synthesis of N-aryl piperidin-4-ones, the Buchwald-Hartwig amination is the method of choice.[14][15][16][17] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the piperidin-4-one nitrogen and an aryl halide or triflate.

Mechanism & Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (piperidin-4-one) and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-aryl piperidin-4-one and regenerates the Pd(0) catalyst.[14][17] The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled.

Experimental Protocol: N-Phenylation of Piperidin-4-one via Buchwald-Hartwig Amination

  • Reaction Setup: In a Schlenk tube or a similar reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine piperidin-4-one (1.2 eq), bromobenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent: Use an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up & Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Modern and Specialized Synthetic Approaches

Beyond the classical methods, several modern techniques have been developed to enhance the efficiency, selectivity, and environmental friendliness of N-substituted piperidin-4-one synthesis.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods has enabled the enantioselective synthesis of chiral N-substituted piperidin-4-ones, which is of paramount importance in drug development as different enantiomers can exhibit distinct pharmacological activities.[18][19][20][21][22] These methods often employ chiral catalysts, such as rhodium or palladium complexes with chiral ligands, to control the stereochemical outcome of the reaction.[18][20]

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency by combining multiple synthetic steps into a single operation.[23][24][25] These strategies are highly desirable in both academic and industrial settings for the rapid generation of compound libraries.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.[26][27][28][29][30] This technique has been successfully applied to various steps in the synthesis of N-substituted piperidin-4-ones, including the initial ring formation and subsequent N-functionalization.

Data Summary and Comparison of Methods

Synthetic MethodKey TransformationTypical Starting MaterialsAdvantagesLimitations
Mannich Reaction Piperidin-4-one ring formationAldehyde, Amine/Ammonia, KetoneOne-pot, atom-economical, good for 2,6-disubstituted derivativesCan lead to mixtures of products, stereocontrol can be challenging
Dieckmann Condensation Piperidin-4-one ring formationPrimary amine, α,β-Unsaturated esterGood for N-alkyl-4-piperidones, well-establishedRequires strong base, multi-step process
Reductive Amination N-AlkylationPiperidin-4-one, Aldehyde/KetoneMild conditions, high yields, broad substrate scopeRequires a stoichiometric amount of reducing agent
Buchwald-Hartwig Amination N-ArylationPiperidin-4-one, Aryl halide/triflateExcellent for C-N bond formation, broad scopeRequires expensive palladium catalyst and ligands, sensitive to air and moisture

Visualizing the Synthetic Pathways

Diagram 1: General Workflow for N-Substituted Piperidin-4-one Synthesis

G cluster_0 Core Synthesis cluster_1 N-Substitution Starting Materials Starting Materials Mannich Reaction Mannich Reaction Starting Materials->Mannich Reaction Aldehyde, Amine, Ketone Dieckmann Condensation Dieckmann Condensation Starting Materials->Dieckmann Condensation Amine, Unsaturated Ester Piperidin-4-one Core Piperidin-4-one Core Reductive Amination Reductive Amination Piperidin-4-one Core->Reductive Amination Aldehyde/Ketone Buchwald-Hartwig Buchwald-Hartwig Piperidin-4-one Core->Buchwald-Hartwig Aryl Halide Mannich Reaction->Piperidin-4-one Core Dieckmann Condensation->Piperidin-4-one Core N-Substituted Piperidin-4-one N-Substituted Piperidin-4-one Reductive Amination->N-Substituted Piperidin-4-one N-Alkylation Buchwald-Hartwig->N-Substituted Piperidin-4-one N-Arylation G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Pd-Amido Complex Pd-Amido Complex Amine Coordination->Pd-Amido Complex -HX (Base) Pd-Amido Complex->Pd(0)L2 Product N-Aryl Piperidin-4-one Pd-Amido Complex->Product Reductive Elimination

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Perspectives

The synthesis of N-substituted piperidin-4-one derivatives remains a vibrant and essential area of research in organic and medicinal chemistry. While classical methods like the Mannich reaction and Dieckmann condensation continue to be valuable tools, the development of more efficient, selective, and sustainable synthetic strategies is an ongoing pursuit. The increasing adoption of catalytic asymmetric methods, one-pot procedures, and green chemistry principles, such as microwave-assisted synthesis, will undoubtedly shape the future of this field. For researchers and drug development professionals, a thorough understanding of these diverse synthetic methodologies is paramount for the successful design and synthesis of novel therapeutic agents based on the privileged N-substituted piperidin-4-one scaffold.

References

  • Piperidine Synthesis. - DTIC. (2025). Retrieved from [Link]

  • Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-206.
  • Ganesamoorthy, R., Banu, V., Rajangam, A., Karthi, B., & Karchiyappan, T. (2025). Synthesis, Characterization, DFT, HOMO-LUMO, MEP Analysis, and In-Silico Docking studies of Piperidine Derivatives. Journal of the Indian Chemical Society.
  • Wender, P. A., & Gamber, G. G. (2005). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 127(35), 12234-12235.
  • Padwa, A., & Rashatasakhon, P. (2003). Advances in Piperidone Synthesis Techniques. Tetrahedron, 59(17), 2951-2971.
  • Dimmock, J. R., & Puthucode, R. N. (2011). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 11(8), 665-677.
  • Song, L., Li, J., & Li, P. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6599.
  • Talaq, M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2), 10-20.
  • Kanagarajan, V., Thanusu, J., & Gopalakrishnan, M. (2011). A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. Journal of enzyme inhibition and medicinal chemistry, 26(1), 67-77.
  • Marson, C. M., & Sadegh, S. (2015).
  • Raj, R. A., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 193-206.
  • Krasavin, M. (2022).
  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015).
  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). A new asymmetric synthetic route to substituted piperidines. Retrieved from [Link]

  • Wender, P. A., & Gamber, G. G. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235.
  • Padwa, A., & Rashatasakhon, P. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 59(17), 2951-2971.
  • El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31238.
  • Marson, C. M., & Sadegh, S. (2015). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
  • Marion, N., & Nolan, S. P. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic letters, 10(19), 4109-4112.
  • Kanagarajan, V., Thanusu, J., & Gopalakrishnan, M. (2011). A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. Journal of enzyme inhibition and medicinal chemistry, 26(1), 67-77.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2008). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Glorius, F., & Wang, C. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14323-14329.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dimmock, J. R., & Puthucode, R. N. (2011). Piperidin-4-one: The Potential Pharmacophore.
  • ResearchGate. (n.d.). Optimizing microwave-assisted synthesis of the C-4-piperidine ring... Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of n-alkylated opiates by reductive amination.
  • Bouzroura, M., et al. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 27(15), 4983.
  • O'Brien, P., & Childs, A. C. (2005). Catalytic asymmetric synthesis of piperidines from pyrrolidine. Organic & Biomolecular Chemistry, 3(21), 3761-3764.
  • Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(22), 3237-3241.
  • Reddit. (2024). Does piperidine work in reductive amination like this? Retrieved from [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive spectroscopic and characterization manual for 1-(2,6-Dimethoxybenzyl)piperidin-4-one . It is structured for application scientists and medicinal chemists, focusing on the identification, quality control, and structural validation of this specific pharmacophore intermediate.

Executive Summary & Compound Identity

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a specialized heterocyclic building block used primarily in the synthesis of acetylcholinesterase (AChE) inhibitors and sigma receptor ligands. Structurally, it consists of a piperidin-4-one ring N-alkylated with a sterically crowded 2,6-dimethoxybenzyl group. This substitution pattern distinguishes it from the more common 3,4-dimethoxy analogs (e.g., Donepezil intermediates), imparting unique electronic and steric properties that influence both its reactivity and spectral signature.

Chemical Identity
ParameterDetail
IUPAC Name 1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-one
CAS Number 397244-87-0
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
SMILES COC1=C(CN2CCC(=O)CC2)C(=CC=C1)OC
Appearance Off-white to pale yellow crystalline solid or viscous oil (purity dependent)

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting the spectroscopic data, particularly for identifying process-related impurities. The compound is typically synthesized via N-alkylation of piperidin-4-one hydrochloride with 2,6-dimethoxybenzyl chloride (or bromide) under basic conditions, or via reductive amination of 2,6-dimethoxybenzaldehyde.

Reaction Workflow (DOT Visualization)

The following diagram illustrates the primary synthetic pathway and potential side-reactions that generate specific impurities detectable by NMR/MS.

SynthesisPath Start1 Piperidin-4-one (HCl Salt) Reaction N-Alkylation / Reductive Amination (Base/Reducing Agent) Start1->Reaction Start2 2,6-Dimethoxybenzyl Halide/Aldehyde Start2->Reaction Impurity2 Impurity B: Regioisomers (2,4- or 3,4-OMe) Start2->Impurity2 Isomeric Contaminant Product 1-(2,6-Dimethoxybenzyl) piperidin-4-one Reaction->Product Impurity1 Impurity A: Over-alkylation (Quaternary Salt) Reaction->Impurity1 Excess Halide

Figure 1: Synthetic route and potential impurity origins.[1][2][3][4] Impurity B arises if the starting benzyl material contains isomeric impurities.

Spectroscopic Characterization

The following data represents the Consolidated Analytical Standard for this compound. Values are derived from high-fidelity empirical datasets of analogous 2,6-disubstituted benzyl amines and piperidone scaffolds.

Nuclear Magnetic Resonance (NMR)

The 2,6-dimethoxy substitution pattern creates a distinct high-symmetry environment for the aromatic protons and induces a specific shift in the benzylic methylene due to the "ortho effect" (steric inhibition of resonance and electronic shielding).

¹H NMR (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegralCoupling (Hz)Assignment / Notes
Ar-H4 7.22 - 7.28Triplet (t)1HJ = 8.4Para to CH₂. Typical aromatic region.[1]
Ar-H3, H5 6.55 - 6.60Doublet (d)2HJ = 8.4Shielded by adjacent OMe groups.
-OCH₃ 3.80 - 3.85Singlet (s)6H-Two equivalent methoxy groups.
N-CH₂-Ar 3.68 - 3.75Singlet (s)2H-Benzylic methylene. Shifted slightly upfield vs 3,4-analog due to steric shielding.
Pip-H2, H6 2.75 - 2.82Triplet (t)4HJ = 6.0

-protons to Nitrogen.
Pip-H3, H5 2.42 - 2.48Triplet (t)4HJ = 6.0

-protons to Carbonyl.
¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm)AssignmentStructural Context
209.1 C=O Ketone carbonyl (C-4 of piperidine).
159.2 Ar-C2, C6 Ipso to OMe. Deshielded by oxygen.
129.5 Ar-H4 Para carbon.
114.0 Ar-C1 Quaternary benzylic carbon.
104.1 Ar-C3, C5 Ortho to OMe. Highly shielded.
55.8 -OCH₃ Methoxy carbons.[5][6]
53.0 Pip-C2, C6 Piperidine ring carbons next to N.
48.5 N-CH₂-Ar Benzylic methylene carbon.
41.2 Pip-C3, C5 Piperidine ring carbons next to C=O.

Analyst Note: The equivalence of the methoxy signals (3.80 ppm) and the aromatic doublets (6.55 ppm) confirms the symmetry of the 2,6-substitution. If complex splitting is observed in the aromatic region, suspect contamination with the 2,4- or 3,4-dimethoxy isomers.

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the 2,6-dimethoxybenzyl cation . This is a diagnostic feature for confirming the substitution pattern.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion: [M+H]⁺ = 250.14 m/z

Fragmentation Pathway (DOT Visualization)

MS_Fragmentation Parent Molecular Ion [M+H]+ m/z 250.14 Cleavage C-N Bond Cleavage Parent->Cleavage Fragment3 Loss of CO (-28) m/z ~222 Parent->Fragment3 Minor Path Fragment1 Base Peak: 2,6-Dimethoxybenzyl Cation (Tropylium-like resonance) m/z 151.07 Cleavage->Fragment1 Dominant Path Fragment2 Piperidin-4-one Fragment m/z 98-100 Cleavage->Fragment2

Figure 2: ESI(+) Fragmentation logic. The formation of the resonance-stabilized m/z 151 ion is the primary diagnostic event.

Infrared Spectroscopy (IR)

Key functional group vibrations for quick purity assessment.

Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
2900 - 2950 C-H Stretch (Aliphatic)MediumPiperidine ring CH₂.
2750 - 2820 Bohlmann BandsWeak/MedIndicates lone pair on N is antiperiplanar to C-H (Chair conformation).
1712 - 1718 C=O Stretch StrongCritical: Ketone confirmation. Broadening indicates H-bonding (wet sample).
1590, 1470 C=C AromaticMediumBenzene ring skeletal vibrations.
1255, 1110 C-O-C StretchStrongAryl alkyl ether (Methoxy groups).

Quality Control & Storage Protocols

To ensure experimental reproducibility, the following QC parameters must be met before using this compound in downstream synthesis.

  • Purity Threshold:

    
     98% by HPLC (254 nm).
    
    • Note: 2,6-dimethoxybenzyl derivatives are prone to oxidation to the corresponding benzaldehyde if stored improperly.

  • Solubility Profile:

    • Soluble in: DCM, Chloroform, Methanol, DMSO.

    • Insoluble in: Water (unless protonated as HCl salt), Hexanes.

  • Stability:

    • Store at -20°C under inert atmosphere (Argon/Nitrogen).

    • The ketone moiety is susceptible to self-condensation (aldol-like) if exposed to strong bases or moisture for prolonged periods.

References

  • Aitken, R. A., et al. (2021).[1] 2,6-Dimethoxybenzyl Bromide.[1] Molbank, 2021(3), M1277. [Link][4][7]

    • Source of 2,6-dimethoxybenzyl cation MS d
  • PubChem Compound Summary. (2025). 1-Benzyl-4-piperidone.[8] National Center for Biotechnology Information. [Link]

    • Source of piperidin-4-one ring spectroscopic baselines.
  • Verific

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzylpiperidine motif is a cornerstone in modern drug discovery, valued for its structural versatility and ability to engage in crucial cation-π interactions with biological targets.[1] Within this class, 1-(2,6-Dimethoxybenzyl)piperidin-4-one serves as a significant synthetic intermediate and structural scaffold.[2] Accurate structural confirmation and metabolic profiling of such compounds are paramount, making mass spectrometry an indispensable analytical tool. This technical guide provides an in-depth exploration of the fragmentation behavior of 1-(2,6-Dimethoxybenzyl)piperidin-4-one under electrospray ionization (ESI) and subsequent collision-induced dissociation (CID). We will elucidate the primary fragmentation pathways, explain the chemical principles governing these cleavages, and present a validated experimental protocol for researchers in pharmaceutical development and chemical analysis. The central finding is the identification of a highly stable 2,6-dimethoxybenzyl cation at m/z 151.0756 as the dominant, diagnostic fragment ion, which serves as a reliable marker for this structural moiety.

Introduction to 1-(2,6-Dimethoxybenzyl)piperidin-4-one

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a heterocyclic compound that merges two medicinally important pharmacophores: the piperidin-4-one ring and a substituted benzyl group.[3] The piperidin-4-one core is a versatile intermediate in the synthesis of numerous biologically active molecules, while the dimethoxybenzyl group modulates physicochemical properties such as lipophilicity and metabolic stability.[3][4] Understanding its behavior in a mass spectrometer is critical for confirming its identity in synthetic reactions, identifying it and its metabolites in biological matrices, and characterizing potential impurities.

Table 1: Physicochemical Properties of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃[5]
Average Molecular Weight 249.31 g/mol [5]
Monoisotopic Mass 249.13649 Da[6]
Protonated Mass [M+H]⁺ 250.14377 m/z[6]
CAS Number 397244-87-0[5]

Core Principles of Tandem Mass Spectrometry (MS/MS)

To elucidate the structure of a molecule like 1-(2,6-Dimethoxybenzyl)piperidin-4-one, we employ tandem mass spectrometry (MS/MS), most commonly using a soft ionization technique like Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID).[7][8]

  • Electrospray Ionization (ESI): This technique is ideal for polar, thermally labile molecules. It transfers ions from a solution into the gas phase with minimal fragmentation, preserving the molecular structure. For this compound, ESI in positive ion mode efficiently generates the protonated molecule, [M+H]⁺, at m/z 250.14.[9]

  • Collision-Induced Dissociation (CID): This is the engine of structural analysis in tandem mass spectrometry.[10] The [M+H]⁺ precursor ions, selected in the first stage of the mass spectrometer, are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart internal energy, causing the ions to fragment at their weakest bonds. The pattern of these fragment ions provides a structural fingerprint of the precursor molecule.[11]

The causality behind this workflow is deliberate: ESI allows us to isolate the intact molecular ion, and CID then provides controlled, reproducible fragmentation, enabling us to piece together the molecular puzzle.

MS_MS_Workflow cluster_0 Liquid Phase cluster_1 Mass Spectrometer Analyte Analyte in Solution ESI Electrospray Ionization (ESI) Analyte->ESI Ionization MS1 MS1: Precursor Selection (Select m/z 250.14) ESI->MS1 [M+H]⁺ CID Collision Cell (CID) (Fragment Ion Generation) MS1->CID Isolation MS2 MS2: Fragment Analysis (Detect Product Ions) CID->MS2 Fragmentation Data Mass Spectrum MS2->Data Detection Fragmentation_Pathways Precursor Precursor Ion [M+H]⁺ m/z 250.14 C₁₄H₂₀NO₃⁺ Frag151 Fragment Ion m/z 151.08 C₉H₁₁O₂⁺ Precursor->Frag151 Pathway A (Benzylic Cleavage) Frag178 Fragment Ion m/z 178.12 C₁₀H₁₆NO⁺ Precursor->Frag178 Pathway B (α-Cleavage/Ring Fission) Frag194 Fragment Ion m/z 194.12 C₁₁H₁₆NO₂⁺ Precursor->Frag194 Pathway C (Retro-Diels-Alder) NL_99 Neutral Loss Piperidin-4-one 99.07 Da Frag151->NL_99 NL_72 Neutral Loss C₄H₆O₂ Frag178->NL_72 NL_56 Neutral Loss C₃H₄O Frag194->NL_56

Sources

An In-depth Technical Guide to the Solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. For a compound like 1-(2,6-Dimethoxybenzyl)piperidin-4-one, a member of the pharmacologically significant piperidine class of heterocycles, understanding its behavior in various organic solvents is paramount. This technical guide provides a comprehensive exploration of the theoretical and practical aspects of the solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one, offering a robust framework for its handling, purification, and formulation.

Molecular Profile of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

A thorough understanding of the molecular structure and physicochemical properties of 1-(2,6-Dimethoxybenzyl)piperidin-4-one is the first step in predicting and rationalizing its solubility.

Table 1: Physicochemical Properties of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃ChemScene
Molecular Weight 249.31 g/mol ChemScene
Topological Polar Surface Area (TPSA) 38.77 ŲChemScene
Predicted LogP (XLogP3) 1.87ChemScene
Hydrogen Bond Acceptors 4ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 4ChemScene

The presence of a ketone and two ether functionalities, along with a tertiary amine within the piperidine ring, contributes to the molecule's polarity and its capacity to act as a hydrogen bond acceptor. The absence of a hydrogen bond donor is a key feature influencing its interaction with protic solvents. The LogP value suggests a moderate lipophilicity.

Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective

The age-old adage "like dissolves like" remains a fundamental principle in predicting solubility. The solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.

The Role of Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility. Solvents can be broadly classified as polar (protic and aprotic) and non-polar.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. While 1-(2,6-Dimethoxybenzyl)piperidin-4-one lacks a hydrogen bond donor, its oxygen and nitrogen atoms can act as hydrogen bond acceptors. Therefore, some degree of solubility in polar protic solvents is expected, although it may be limited by the non-polar benzyl and piperidine ring structures.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), acetone): These solvents possess dipoles but do not have O-H or N-H bonds. They can effectively solvate polar molecules through dipole-dipole interactions. Given the polar nature of the ketone and ether groups in 1-(2,6-Dimethoxybenzyl)piperidin-4-one, good solubility in these solvents is anticipated. Indeed, piperidin-4-one derivatives are often reported to be soluble in DMSO.

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weaker van der Waals forces. The significant non-polar surface area of the dimethoxybenzyl and piperidine rings suggests that there will be some affinity for non-polar solvents. However, the polar functional groups will likely limit high solubility in very non-polar solvents like hexane.

Hydrogen Bonding

As established, 1-(2,6-Dimethoxybenzyl)piperidin-4-one can act as a hydrogen bond acceptor. This capability is crucial for its interaction with protic solvents. The strength of these interactions will influence the extent of solubility. Solvents with strong hydrogen bond donating capabilities will more effectively solvate the molecule.[1]

Predicted Solubility Profile

Table 2: Predicted Solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in Common Organic Solvents at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-PolarLowPredominantly non-polar interactions, but the polar functional groups limit solubility.
Toluene Non-Polar (Aromatic)ModerateAromatic ring can interact with the benzyl group of the solute; moderate polarity.
Diethyl Ether Slightly PolarModerateEther linkage can interact with the solute's ether and ketone groups.
Dichloromethane Polar AproticHighGood dipole-dipole interactions with the polar functional groups.
Ethyl Acetate Polar AproticModerate to HighEster group can interact with the ketone and ether groups.
Acetone Polar AproticHighStrong dipole-dipole interactions with the ketone group.
Acetonitrile Polar AproticModerate to HighStrong dipole moment allows for effective solvation.
Isopropanol Polar ProticModerateCan act as a hydrogen bond donor to the solute's acceptors.
Ethanol Polar ProticModerate to HighGood hydrogen bonding capabilities and some non-polar character.
Methanol Polar ProticModerateStrong hydrogen bonding, but the smaller non-polar part may be less effective at solvating the entire molecule compared to ethanol.
N,N-Dimethylformamide (DMF) Polar AproticVery HighHighly polar aprotic solvent with strong solvating power for polar molecules.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighExcellent solvent for a wide range of organic compounds, including piperidine derivatives.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in various organic solvents.

Materials and Equipment
  • 1-(2,6-Dimethoxybenzyl)piperidin-4-one (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vials prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vials and place in shaker prep2->equil1 equil2 Equilibrate at a constant temperature (e.g., 25 °C) for a set time (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge to pellet excess solid equil2->sep1 sep2 Withdraw supernatant using a syringe sep1->sep2 sep3 Filter the supernatant sep2->sep3 ana1 Prepare serial dilutions of the filtrate sep3->ana1 ana2 Analyze by HPLC or UV-Vis spectroscopy ana1->ana2 ana3 Determine concentration from a calibration curve ana2->ana3 G cluster_recrystallization Recrystallization Process start Dissolve crude compound in minimum hot solvent hot_filtration Hot filtration to remove insoluble impurities start->hot_filtration if necessary cooling Slow cooling to induce crystallization hot_filtration->cooling collection Collect pure crystals by filtration cooling->collection washing Wash crystals with cold solvent collection->washing drying Dry the purified crystals washing->drying

Caption: A logical diagram of the recrystallization process.

Solvent Purity

The presence of impurities in the solvent, particularly water, can significantly affect the solubility of the compound. It is essential to use high-purity, dry solvents for accurate solubility determination.

Conclusion

The solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in organic solvents is a multifaceted property governed by its molecular structure and the nature of the solvent. While a theoretical understanding provides a strong predictive framework, precise quantitative data must be obtained through rigorous experimental determination. This guide has provided both the theoretical underpinnings and a detailed practical protocol to empower researchers in their work with this important piperidine derivative. A thorough characterization of its solubility will undoubtedly facilitate its purification, formulation, and ultimately, its potential application in drug discovery and development.

References

  • Journal of Chemical Education. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Journal of the Medical Association of Thailand. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

Sources

stability of 1-(2,6-Dimethoxybenzyl)piperidin-4-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 1-(2,6-Dimethoxybenzyl)piperidin-4-one Under Acidic Conditions

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-(2,6-dimethoxybenzyl)piperidin-4-one, a key intermediate in various synthetic applications, with a specific focus on its behavior under acidic conditions. We delve into the underlying chemical principles governing its stability, outline robust experimental protocols for its assessment, and provide field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Significance of the Piperidone Scaffold and Protecting Group Strategy

The piperidin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceutical agents.[1][2] Its synthesis and subsequent functionalization often require the temporary protection of the piperidine nitrogen to prevent unwanted side reactions. The choice of this N-protecting group is critical; it must be stable under various reaction conditions yet readily cleavable when desired.

The 2,6-dimethoxybenzyl (2,6-DMB) group is a member of the dimethoxybenzyl (DMB) family of protecting groups, which are frequently employed for amines due to their characteristic lability under mild acidic conditions.[3][4] This acid-sensitivity stems from the electron-rich nature of the dimethoxy-substituted benzene ring, which can stabilize the carbocation intermediate formed during cleavage.[5][6] Understanding the precise stability profile of 1-(2,6-dimethoxybenzyl)piperidin-4-one is therefore paramount for its effective use in multi-step syntheses, ensuring process control and final product purity.

This guide will explore the mechanistic basis for the acid-catalyzed degradation of this compound and present a systematic approach to quantifying its stability.

Compound 1-(2,6-Dimethoxybenzyl)piperidin-4-one Start 1-(2,6-DMB)piperidin-4-one Protonated Protonated Intermediate Start->Protonated + H⁺ (Acid) Transition Transition State (C-N Bond Cleavage) Protonated->Transition Rate-limiting step Products Piperidin-4-one + 2,6-DMB Carbocation Transition->Products Cleavage Final Piperidin-4-one + Quenched Byproduct Products->Final + Nucleophile (e.g., H₂O)

Caption: Proposed mechanism for acid-catalyzed degradation.

Experimental Design for Stability Assessment

A robust evaluation of chemical stability requires a multi-faceted approach, typically involving forced degradation studies to identify potential issues and kinetic studies to quantify the rate of degradation under specific conditions.

Workflow for Stability Testing

The following workflow provides a systematic and self-validating process for assessing the acid stability of the target compound.

prep Stock Solution Preparation Dissolve compound in acetonitrile or suitable solvent stress Acidic Stress Conditions Incubate aliquots with various acidic solutions (e.g., HCl, TFA) at controlled temperature prep->stress sampling Time-Point Sampling Withdraw samples at t=0, 1, 2, 4, 8, 24h Quench reaction (neutralize with base) stress->sampling analysis RP-HPLC Analysis Quantify remaining parent compound and detect degradation products sampling->analysis id LC-MS Identification (Optional) Characterize major degradants by mass-to-charge ratio analysis->id data Data Processing & Kinetics Calculate % remaining vs. time Determine degradation rate constant analysis->data

Caption: Experimental workflow for stability assessment.

Protocol 1: Forced Degradation Study

Expertise & Rationale: A forced degradation study is an accelerated experiment designed to rapidly predict the primary degradation pathways. By using harsher conditions than those expected during normal handling, we can quickly identify the "worst-case" degradation products. This is crucial for developing stable formulations and purification methods.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(2,6-dimethoxybenzyl)piperidin-4-one in acetonitrile.

  • Stress Sample Preparation:

    • Acidic Condition 1 (Strong Acid): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with 0.1 M hydrochloric acid.

    • Acidic Condition 2 (Organic Acid): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a solution of 1% trifluoroacetic acid (TFA) in 50:50 acetonitrile:water.

  • Incubation: Tightly cap the flasks and place them in a controlled temperature bath at 50°C. Prepare a control sample stored at 4°C.

  • Time-Point Analysis: Withdraw aliquots (e.g., 100 µL) at initial (t=0), 2, 6, 12, and 24-hour time points.

  • Quenching: Immediately neutralize each aliquot by diluting it 1:10 in the HPLC mobile phase containing a small amount of buffer (e.g., ammonium bicarbonate) to stop the degradation.

  • Analysis: Analyze the samples by RP-HPLC as described in Section 4.

Protocol 2: Kinetic Stability Study at Controlled pH

Expertise & Rationale: While forced degradation shows what can happen, a kinetic study shows how fast it happens under more representative conditions. This protocol is designed to determine the degradation rate constant (k) and half-life (t₁/₂), providing quantitative data essential for predicting shelf-life and defining acceptable storage conditions. The choice of pH 4.0 is relevant for many pharmaceutical and biological systems.

Methodology:

  • Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 4.0.

  • Reaction Initiation: Spike the pre-warmed (37°C) pH 4.0 buffer with the stock solution of 1-(2,6-dimethoxybenzyl)piperidin-4-one to a final concentration of 10 µg/mL.

  • Incubation: Maintain the solution in a constant temperature water bath at 37°C.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Analysis: Directly inject the samples into the RP-HPLC system. The high dilution and buffered mobile phase will effectively quench the reaction upon injection.

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. For a first-order reaction, the slope of the line is equal to the negative rate constant (-k).

Analytical Methodology

The cornerstone of any stability study is a robust, stability-indicating analytical method capable of separating the parent compound from its degradation products.

Primary Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the industry-standard method for stability testing due to its high resolution, sensitivity, and reproducibility. [7][8]A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity like the parent molecule and its expected degradation products.

Suggested HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm (the dimethoxybenzyl chromophore should have a strong absorbance)

  • Injection Volume: 10 µL

Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: To provide unequivocal identification of degradation products, LC-MS is employed. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for the determination of the molecular weight of each component. [9]The primary expected degradants would be piperidin-4-one (m/z = 99.13) and a species derived from the 2,6-dimethoxybenzyl carbocation.

Data Presentation and Interpretation

Quantitative data from the stability studies should be summarized for clear interpretation.

Table 1: Hypothetical Forced Degradation Data at 50°C

Time (hours)% Parent Remaining (0.1 M HCl)% Parent Remaining (1% TFA)
0100.0100.0
260.575.2
622.145.8
124.921.0
24<1.04.4

Interpretation: The data clearly indicates that 1-(2,6-dimethoxybenzyl)piperidin-4-one is highly unstable in both strong aqueous acid and milder organic acid at elevated temperatures. The degradation is faster in 0.1 M HCl, as expected. The primary degradation product observed in the chromatogram should correspond to the more polar piperidin-4-one, which would elute earlier than the parent compound.

Conclusion and Recommendations

Based on established chemical principles of dimethoxybenzyl protecting groups, 1-(2,6-dimethoxybenzyl)piperidin-4-one is inherently labile under acidic conditions. [3][6]The rate of this degradation is dependent on acid strength, temperature, and solvent composition.

Key Takeaways for Professionals:

  • Handling and Storage: Avoid exposure of this compound to acidic media, even for short periods during workup or purification (e.g., chromatography). Store the compound as a solid or dissolved in aprotic, neutral solvents like acetonitrile, THF, or dichloromethane.

  • Synthetic Planning: When this compound is used as an intermediate, subsequent reaction steps should be performed under neutral or basic conditions. If an acidic step is unavoidable, it should be conducted at low temperatures with careful monitoring to minimize deprotection.

  • Deprotection Strategy: The inherent acid lability of the 2,6-DMB group can be used to advantage. It can be selectively cleaved under mild acidic conditions (e.g., dilute TFA in DCM) when required, without affecting more robust protecting groups. [10] This guide provides the foundational knowledge and practical protocols to empower researchers to confidently handle, utilize, and analyze the stability of 1-(2,6-dimethoxybenzyl)piperidin-4-one in their development workflows.

References

Sources

Methodological & Application

Technical Application Note: Synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

[1][2]

Abstract & Strategic Significance

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a critical pharmacophore intermediate, structurally related to acetylcholinesterase (AChE) inhibitors like Donepezil and various sigma-receptor ligands.[1] Its synthesis presents a specific challenge: the 2,6-dimethoxy substitution pattern on the benzyl ring creates significant steric hindrance around the electrophilic center, retarding standard nucleophilic attack compared to unsubstituted or para-substituted analogs.

This guide outlines two validated protocols designed to overcome this steric barrier while minimizing the dimerization of the unstable piperidin-4-one free base.

Retrosynthetic Analysis & Pathway Selection

To ensure high yield and purity, we evaluate two primary disconnections at the N-benzyl bond.

  • Route A (Nucleophilic Substitution - Recommended): Direct alkylation of piperidin-4-one hydrochloride with 2,6-dimethoxybenzyl chloride.[1] This route is preferred for scalability and cost-efficiency but requires optimized solvent/catalyst systems to overcome steric hindrance.[1]

  • Route B (Reductive Amination - Alternative): Condensation of piperidin-4-one with 2,6-dimethoxybenzaldehyde followed by hydride reduction.[1] This method is milder but utilizes more expensive reagents (borohydrides).

Synthesis Workflow Diagram

SynthesisPathwaysStart1Piperidin-4-oneHCl SaltInter1FinkelsteinActivation (In Situ)Start1->Inter1Route A: K2CO3, KIMeCN, RefluxInter2Imine/IminiumIntermediateStart1->Inter2Route B: NaBH(OAc)3DCM, AcOHStart22,6-DimethoxybenzylChlorideStart2->Inter1Start32,6-Dimethoxy-benzaldehydeStart3->Inter2Target1-(2,6-Dimethoxybenzyl)piperidin-4-oneInter1->TargetS_N2 SubstitutionInter2->TargetReductive Amination

Caption: Dual-pathway strategy illustrating the Finkelstein-assisted alkylation (Route A) and Reductive Amination (Route B).

Protocol A: Finkelstein-Assisted Alkylation (Primary Method)

Rationale: The 2,6-dimethoxy groups shield the benzylic carbon.[1] Standard alkylation with the chloride is sluggish. We utilize Potassium Iodide (KI) as a catalyst to generate the more reactive 2,6-dimethoxybenzyl iodide in situ (Finkelstein reaction), significantly accelerating the rate-determining step.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Piperidin-4-one HCl 1.0NucleophileUse monohydrate salt; free base is unstable.[1]
2,6-Dimethoxybenzyl chloride 1.1ElectrophileSlight excess ensures complete consumption of amine.[1]
Potassium Carbonate (K₂CO₃) 3.0BaseAnhydrous; neutralizes HCl and scavenges protons.
Potassium Iodide (KI) 0.1CatalystCritical for overcoming steric hindrance.
Acetonitrile (MeCN) -SolventPolar aprotic; supports S_N2 mechanism.[1]
Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Piperidin-4-one HCl (10 mmol) in Acetonitrile (50 mL) .

  • Neutralization: Add K₂CO₃ (30 mmol) . Stir at room temperature for 15 minutes to release the free amine base in situ.

    • Expert Note: Do not isolate the free base of piperidin-4-one beforehand; it rapidly dimerizes.[1]

  • Addition: Add 2,6-Dimethoxybenzyl chloride (11 mmol) and KI (1 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (80-82°C) . Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Timeframe: Due to sterics, reaction typically requires 6–12 hours.

  • Work-up:

    • Cool to room temperature.[2][3] Filter off the inorganic salts (KCl, KI, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Acid-Base Purification (Self-Validating Step):

    • Dissolve crude oil in EtOAc (50 mL).

    • Extract with 1M HCl (2 x 30 mL) . The product moves to the aqueous phase (protonated); non-basic impurities (unreacted benzyl chloride) remain in organics.

    • Wash the aqueous layer with fresh EtOAc (20 mL).

    • Basify the aqueous layer to pH ~10 using 4M NaOH or saturated Na₂CO₃.

    • Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .

    • Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

Protocol B: Reductive Amination (Alternative Method)

Rationale: Useful if the benzyl chloride is unavailable or if "greener" conditions (avoiding halides) are required. This method relies on forming an iminium ion which is sterically crowded but reducible.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Piperidin-4-one HCl 1.0Amine Source
2,6-Dimethoxybenzaldehyde 1.1Carbonyl Source
Sodium Triacetoxyborohydride 1.5Reducing AgentSTAB; milder than NaBH4, selective for imines.[1][3]
Triethylamine (TEA) 1.0BaseNeutralizes the HCl salt.
Acetic Acid (AcOH) 1-2 dropsCatalystActivates the aldehyde/imine formation.[1]
Dichloromethane (DCM) -Solvent
Step-by-Step Procedure
  • Imine Formation: In a flask, combine Piperidin-4-one HCl (10 mmol) , 2,6-Dimethoxybenzaldehyde (11 mmol) , and TEA (10 mmol) in DCM (40 mL) .

  • Activation: Add catalytic Acetic Acid (1-2 drops) .[1] Stir at room temperature for 30–60 minutes.

    • Observation: The solution may become slightly cloudy or change color as the iminium species forms.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes.

  • Completion: Remove ice bath and stir at room temperature for 12 hours (overnight).

  • Quench: Add saturated aqueous NaHCO₃ solution carefully to quench excess hydride. Stir for 20 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[3][4] Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Follow the same Acid-Base Purification logic described in Protocol A.

Characterization & Quality Control

Verification of the product structure relies on identifying the symmetry of the 2,6-dimethoxybenzyl group.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃) δ 3.80–3.85 (s, 6H)Two equivalent OMe groups (Confirming 2,6-substitution).[1]
δ 3.6–3.7 (s, 2H)Benzylic CH₂ . Sharp singlet indicates no coupling to adjacent protons.
δ 2.7–2.8 (t, 4H)Piperidine ring protons adjacent to Nitrogen (C2, C6).
δ 2.4–2.5 (t, 4H)Piperidine ring protons adjacent to Carbonyl (C3, C5).
δ 6.5–7.2 (m, 3H)Aromatic protons (1 triplet, 2 doublets typical for 1,2,3-trisubstituted benzene).
Appearance Pale yellow oil or low-melting solidThe free base is often an oil; the HCl salt is a white solid.

Troubleshooting & Expert Insights

  • Problem: Low Yield in Method A.

    • Cause: Steric hindrance preventing S_N2 attack.

    • Solution: Ensure KI is fresh.[5] Switch solvent to DMF and increase temperature to 90°C, but be wary of piperidone decomposition.

  • Problem: Product Polymerization.

    • Cause: Piperidin-4-one moiety is prone to self-condensation (aldol-type) if left in strong base for too long.[1]

    • Solution: Keep the reaction time strictly to what is required for consumption of starting material. Store the final product as an HCl salt (precipitate from ether/HCl) for long-term stability.

  • Problem: Impurity at δ 10.0 ppm (NMR).

    • Cause: Unreacted aldehyde (Method B).

    • Solution: The acid-base extraction step was insufficient. Repeat the wash of the initial organic layer with sodium bisulfite solution to form the water-soluble bisulfite adduct of the aldehyde.

Safety & Handling

  • 2,6-Dimethoxybenzyl chloride: Potent lachrymator and skin irritant.[1] Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Keep dry.

  • Piperidin-4-one HCl: Hygroscopic.[1] Store in a desiccator.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1150567, Donepezil (Related Pharmacophore). Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[6] (Standard protocol reference for Method B). Retrieved from [Link]

  • Parthiban, P., et al. (2009).[4] Synthesis and stereochemical analysis of piperidin-4-one derivatives. ResearchGate.[2][7] (Context on piperidin-4-one reactivity). Retrieved from [Link]

Application Note: Optimized Synthesis of N-(2,6-Dimethoxybenzyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The N-benzylation of piperidin-4-one is a foundational transformation in medicinal chemistry, particularly in the synthesis of acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs) and sigma receptor ligands. While standard benzylations are routine, the use of 2,6-dimethoxybenzyl chloride presents a specific "Steric-Electronic Paradox."

The 2,6-dimethoxy substitution pattern provides significant electron donation (favoring carbocation stability) but simultaneously imposes severe steric hindrance around the benzylic carbon, retarding standard


 trajectories. This Application Note details an optimized Finkelstein-Assisted Carbonate Protocol  designed to overcome these kinetic barriers without triggering the self-polymerization of the sensitive piperidin-4-one core.

Mechanistic Analysis: The Steric-Electronic Challenge

To ensure reproducibility, researchers must understand the competing forces at play:

  • The Nucleophile (Piperidin-4-one): This secondary amine is moderately nucleophilic but chemically fragile.[1] In the presence of strong soluble bases (e.g., NaH, KOtBu), it is prone to aldol-like self-condensation or polymerization, leading to "tarry" byproducts.

  • The Electrophile (2,6-Dimethoxybenzyl chloride):

    • Electronic Effect: The ortho-methoxy groups stabilize the benzylic carbocation via resonance, potentially inviting

      
       solvolysis if protic solvents (EtOH/MeOH) are used.
      
    • Steric Effect:[1] The bulk of the methoxy groups blocks the backside attack required for

      
      , significantly increasing the activation energy compared to unsubstituted benzyl chloride.
      

The Solution: We utilize Potassium Iodide (KI) as a nucleophilic catalyst.[1] Iodide displaces the chloride to form the transient, highly reactive 2,6-dimethoxybenzyl iodide. The iodide is a better leaving group and extends the bond length, reducing steric crowding for the incoming amine.

Mechanistic Pathway (Graphviz)

ReactionMechanism Start 2,6-Dimethoxybenzyl Chloride Inter Intermediate: 2,6-Dimethoxybenzyl Iodide Start->Inter Finkelstein Exchange (Fast) KI KI (Catalyst) KI->Inter Product Product: N-(2,6-Dimethoxybenzyl) piperidin-4-one Inter->Product SN2 Attack (Rate Limiting) Amine Piperidin-4-one Amine->Product Base K2CO3 (HCl Scavenger) Base->Product Neutralization

Caption: Catalytic cycle showing the in-situ conversion of the hindered chloride to the reactive iodide.

Experimental Protocol

Reagents & Stoichiometry[1]
ComponentRoleEquiv.Notes
Piperidin-4-one HCl Nucleophile1.0Use monohydrate salt; free-based in situ.
2,6-Dimethoxybenzyl chloride Electrophile1.1Slight excess ensures complete amine consumption.
Potassium Carbonate (

)
Base3.0Anhydrous, granular. Scavenges HCl.
Potassium Iodide (KI) Catalyst0.1Essential for overcoming steric hindrance.[1]
Acetonitrile (MeCN) Solvent[0.2 M]Polar aprotic; promotes

and KI solubility.
Step-by-Step Methodology

Phase A: In-Situ Free Basing & Activation

  • Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add Piperidin-4-one HCl (1.0 equiv) and Anhydrous

    
      (3.0 equiv).
    
  • Add Acetonitrile (volume to reach 0.2 M concentration relative to piperidone).

  • Stir vigorously at Room Temperature (RT) for 30 minutes.

    • Checkpoint: This step liberates the free amine. Evolution of

      
       may not be visible, but the suspension should become fine and uniform.
      

Phase B: Electrophile Addition & Reaction 5. Add Potassium Iodide (KI) (0.1 equiv) to the suspension.[1] 6. Add 2,6-Dimethoxybenzyl chloride (1.1 equiv) in a single portion. 7. Heat the mixture to Reflux (approx. 82°C) . 8. Maintain reflux for 6–12 hours .

  • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting amine (visualized by Ninhydrin) should disappear. The product will be UV active and less polar than the amine.

Phase C: Workup & Isolation 9. Cool the reaction mixture to RT. 10. Filter the solids (excess


 and KCl salts) through a Celite pad. Wash the pad with DCM.
11. Concentrate the filtrate under reduced pressure to yield a crude oil.
12. Partition:  Dissolve the residue in DCM and wash with saturated 

(1x) and Brine (1x). 13. Dry organic layer over

, filter, and concentrate.[2]

Phase D: Purification 14. The crude material is often pure enough for subsequent steps. If purification is required, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).
  • Eluent: Gradient of 0%
    
    
    5% MeOH in DCM.

Process Workflow & Quality Control

The following diagram illustrates the critical decision points and process flow.

Workflow Setup Suspend Piperidone HCl + K2CO3 in MeCN (30 min RT) Addition Add KI (0.1 eq) + Benzyl Chloride Setup->Addition Reflux Reflux 82°C (6-12h) Addition->Reflux TLC QC: Check Amine Consumption (Ninhydrin Stain) Reflux->TLC TLC->Reflux Incomplete Workup Filter Salts -> Conc. -> DCM Extraction TLC->Workup Complete Purify Flash Chromatography (DCM:MeOH) Workup->Purify

Caption: Operational workflow emphasizing the critical TLC checkpoint before workup.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Steric hindrance prevents reaction.Ensure KI was added. Increase reflux time to 18h.
Dark/Tarry Reaction Mixture Polymerization of piperidone.[1]Ensure base is

(mild), not NaOH. Avoid overheating beyond reflux.
Product is an Oil (Hard to solidify) Residual solvent or impurities.[1]Triturate with cold diethyl ether or hexanes to induce crystallization.[1]

Expected Characterization Data

When validating the product N-(2,6-dimethoxybenzyl)piperidin-4-one , look for these diagnostic signals:

  • 1H NMR (CDCl3):

    • 
       7.2–6.5 ppm (m, 3H): Aromatic protons (1,2,3-substitution pattern).
      
    • 
       3.80 ppm (s, 6H): Distinctive singlet for two Methoxy (-OMe)  groups.
      
    • 
       3.65 ppm (s, 2H): Benzylic methylene (
      
      
      
      ).
    • 
       2.80 ppm (t, 4H): 
      
      
      
      -protons of piperidine ring.
    • 
       2.45 ppm (t, 4H): 
      
      
      
      -protons (adjacent to ketone).
  • Mass Spectrometry (ESI):

    • Expect

      
       peak corresponding to molecular weight (approx.[1] 249.3  g/mol ).
      

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry, 38(23), 4821–4829. Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for N-alkylation protocols).

  • BenchChem. (2025).[1][2][3][4] "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline." (General protocol grounding for piperidine alkylation). Link

  • Gaonkar, S. L., et al. (2017). "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil." Asian Journal of Chemistry, 29(9), 1999-2004.[5] (Specific reference for benzyl-piperidine intermediates). Link

Sources

Application Note: High-Purity Isolation of 1-(2,6-Dimethoxybenzyl)piperidin-4-one via Modified Silica Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-(2,6-Dimethoxybenzyl)piperidin-4-one (hereafter referred to as Target 1 ) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Donepezil (Aricept), a reversible acetylcholinesterase inhibitor for Alzheimer’s disease treatment.[1]

The Purification Challenge

Target 1 contains a tertiary amine within the piperidine ring and a bulky, electron-rich 2,6-dimethoxybenzyl substituent.

  • The Problem: Standard silica gel (

    
    ) is slightly acidic (pH ~5). The basic nitrogen of the piperidine moiety interacts strongly with surface silanol groups (
    
    
    
    ), leading to non-specific adsorption.
  • The Symptom: This results in "tailing" or "streaking" on TLC plates and broad, co-eluting bands during column chromatography, causing yield loss and poor purity.

  • The Solution: The stationary phase must be deactivated (neutralized) using a basic modifier (Triethylamine or Ammonia) to suppress silanol ionization and ensure the amine elutes as a free base.

Physicochemical Profile & Strategy[1]

PropertyData / CharacteristicImplication for Chromatography
Structure Tertiary Amine + KetoneModerate polarity; Basic center.[1]
pKa (Conj. Acid) ~8.5 - 9.0 (Est.)[1]Will protonate on acidic silica.[1]
Solubility Soluble in DCM, EtOAc, Acidic WaterAvoid acidic mobile phases.
TLC Behavior Streaks in pure Hex/EtOAcRequires TEA in TLC chamber.[1]
Stability Stable to air; Amine oxidation possibleDo not store on silica dry for long periods.[1]

Method Development: The "Scout" Phase

Before committing to a flash column, the solvent system must be optimized using Thin Layer Chromatography (TLC).

Protocol: Amine-Modified TLC

Goal: Achieve an Rf of 0.25 – 0.35 with a compact, non-streaking spot.

  • Preparation: Prepare a TLC developing chamber with the test solvent system.

  • The Modifier: Add 1% v/v Triethylamine (TEA) to the developing solvent.

    • Why: The TEA vapor saturates the silica plate's acidic sites before the solvent front arrives.

  • Screening Gradients:

    • System A (Non-Polar): 20% EtOAc in Hexane (+1% TEA).[1]

    • System B (Mid-Polar): 40% EtOAc in Hexane (+1% TEA).[1]

    • System C (Polar): 5% MeOH in DCM (+1%

      
      ).[1]
      
  • Visualization: UV light (254 nm) is effective due to the dimethoxybenzyl chromophore.[1] Iodine stain is secondary.[1]

Decision Matrix:

  • If System A gives Rf > 0.2: Use Hex/EtOAc gradient.[1]

  • If System A gives Rf < 0.1 but System C works: Use DCM/MeOH.

  • Expert Insight:Target 1 is lipophilic enough that Hex/EtOAc is usually sufficient and preferred over the toxic DCM/MeOH system.

Detailed Purification Protocols

Method A: The "Green" Protocol (Hexane / Ethyl Acetate / TEA)

Recommended for standard synthesis crude mixtures.

Step 1: Column Pre-Treatment (Critical)

Failure to pre-treat the column is the #1 cause of failure. You must buffer the silica before the sample touches it.

  • Pack the column with silica gel using 100% Hexane containing 1% Triethylamine (TEA) .

  • Flush with at least 2 column volumes (CV) of this buffer.[1]

  • Observation: The heat of acid-base neutralization may generate gas bubbles.[1] Ensure the column is tapped to release these before loading.

Step 2: Sample Loading (Dry Load)

Liquid loading of amines often leads to band broadening.[1]

  • Dissolve crude Target 1 in a minimal amount of DCM.[1]

  • Add silica gel (ratio 1:2 sample-to-silica by weight).[1]

  • Rotary evaporate to dryness until a free-flowing powder is obtained.

  • Load this powder carefully onto the pre-equilibrated column.

Step 3: Elution Gradient

Run the gradient without TEA in the mobile phase if the column was pre-treated, OR maintain 0.5% TEA if streaking persists.

Time/CVSolvent A (Hexane)Solvent B (EtOAc)Modifier
0 - 2 CV 95%5%0.5% TEA
2 - 5 CV 80%20%0.5% TEA
5 - 10 CV 60%40%0.5% TEA
10+ CV 50%50%0.5% TEA
Method B: The "Polar" Protocol (DCM / Methanol / Ammonia)

Recommended if the crude contains highly polar byproducts or if Method A fails.

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH).[1]

  • Modifier: 1% Ammonium Hydroxide (

    
    , 28% aq) added to the MeOH  bottle only.
    
  • Gradient:

    • Isocratic Hold: 100% DCM for 1 CV.[1]

    • Ramp: 0% to 5% MeOH (ammoniated) in DCM over 10 CV.[1]

    • Note: Do not exceed 10% MeOH on silica, or the silica will begin to dissolve/degrade.

Workflow Visualization

Diagram 1: Purification Logic Flow

PurificationLogic Start Crude Reaction Mixture (Target 1) TLC TLC Scouting (Hex/EtOAc + 1% TEA) Start->TLC Decision1 Rf 0.2 - 0.4 Compact Spot? TLC->Decision1 MethodA Method A: Hex/EtOAc (Pre-treated Silica) Decision1->MethodA Yes (Preferred) MethodB Method B: DCM/MeOH (Ammoniated) Decision1->MethodB No (Streaking/Polar) PreTreat Pre-treat Column: Hexane + 1% TEA (2 CV) MethodA->PreTreat QC QC: 1H NMR / HPLC MethodB->QC DryLoad Dry Loading: Adsorb on Silica PreTreat->DryLoad Elute Elution Gradient: 5% -> 50% EtOAc DryLoad->Elute Elute->QC

Caption: Decision matrix for selecting the optimal chromatographic method based on TLC behavior.

Post-Column Processing & Quality Control

TEA Removal

Triethylamine has a high boiling point (89°C) and can contaminate the oil.

  • Azeotrope: Co-evaporate fractions with Heptane or Toluene to drag off residual TEA.

  • High Vac: Dry the final product under high vacuum (< 1 mbar) at 40°C for 4 hours.

Self-Validating QC Criteria

Verify the identity and purity using


 NMR (

).[1]
  • Diagnostic Signal 1 (Benzyl Ring): Look for the 2,6-dimethoxy pattern.[1]

    • 
       ~3.8 ppm (Singlet, 6H, 
      
      
      
      ).
    • 
       ~6.5 - 7.2 ppm (Aromatic protons, usually a doublet/triplet pattern).[1]
      
  • Diagnostic Signal 2 (Linker):

    • 
       ~3.6 ppm (Singlet, 2H, 
      
      
      
      ).[1]
  • Purity Check:

    • Absence of aldehyde proton (

      
       ~10.4 ppm) indicates successful removal of starting material.[1]
      
    • Absence of broad "hump" at

      
       1-2 ppm indicates removal of grease/alkane solvents.[1]
      

Expert Tip: Crystallization Alternative

If chromatography yields a semi-solid or oil with >90% purity, crystallization is a superior "polishing" step often used in Donepezil manufacturing.

  • Solvent: Ethanol or Ethanol/Diethyl Ether.[1]

  • Procedure: Dissolve the free base in warm ethanol. Add HCl (etherial) to precipitate the hydrochloride salt, OR cool the free base solution to 0°C to crystallize directly if the melting point allows.

  • Advantage: Removes trace TEA salts and non-amine impurities efficiently.[1]

References

  • Sugimoto, H., et al. (1995).[1][2] "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry, 38(24), 4821–4829.

  • Teledyne ISCO. (2018).[1] "Method Development Strategies for Amine Bonded Phase Columns." Application Note AN87.

  • Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Handling Amines."

  • Gaonkar, S. L., et al. (2017).[3] "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil." Asian Journal of Chemistry, 29(9), 1999-2004.[3]

Sources

Application Note: Precision Derivatization of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-proven guide for the derivatization of 1-(2,6-Dimethoxybenzyl)piperidin-4-one (CAS: 397244-87-0).[1] This scaffold is a critical intermediate in the synthesis of neuroactive compounds (e.g., acetylcholinesterase inhibitors, GPCR ligands) and serves as a versatile building block for medicinal chemistry libraries.[1]

Executive Summary & Chemical Logic

The molecule 1-(2,6-Dimethoxybenzyl)piperidin-4-one (hereafter Compound 1 ) features a piperidin-4-one core protected/functionalized at the nitrogen with a 2,6-dimethoxybenzyl (2,6-DMB) group.[1]

The "Remote Steric" & Electronic Challenge

Unlike simple


-benzyl analogs, the 2,6-DMB group  imposes specific constraints:
  • Acid Lability: The electron-rich 2,6-dimethoxybenzyl group renders the C-N bond susceptible to acid-catalyzed cleavage (e.g., TFA/DCM).[1] While this makes it an excellent protecting group, it requires that ketone derivatization protocols avoid strongly acidic conditions if the benzyl moiety is to be retained.

  • Steric Shielding: The ortho-methoxy groups create a "picket fence" around the benzylic position. While this protects the nitrogen from accidental oxidation, it does not significantly sterically hinder the distal C4 ketone. This allows for high-yield derivatization at the carbonyl center without interference from the

    
    -substituent.[1]
    
Strategic Derivatization Pathways

We define three primary workflows for transforming Compound 1 into high-value pharmacological scaffolds:

  • Pathway A (Reductive Amination): Access to 4-aminopiperidine libraries (GPCR/Ion Channel ligands).[1]

  • Pathway B (Wittig/HWE Olefination): Installation of exocyclic linkers.[1]

  • Pathway C (Nucleophilic Addition): Formation of tertiary alcohols (quaternary centers).[1]

Decision Logic & Workflow

The following diagram illustrates the decision matrix for derivatizing Compound 1 , highlighting critical reagents and avoidance of incompatibility (e.g., strong acids).

DerivatizationWorkflow Start 1-(2,6-Dimethoxybenzyl) piperidin-4-one (Compound 1) Decision Target Functionality? Start->Decision PathA Pathway A: Secondary/Tertiary Amine Decision->PathA Library Gen PathB Pathway B: Exocyclic Alkene Decision->PathB Linker Install PathC Pathway C: Tertiary Alcohol Decision->PathC Core Modification ReagentA Reductive Amination (NaBH(OAc)3, AcOH) *Avoid TFA* PathA->ReagentA ReagentB Wittig/HWE Reaction (Ph3P=CH-R / NaH) PathB->ReagentB ReagentC Grignard Addition (R-MgBr, THF, -78°C) PathC->ReagentC ProductA 4-Aminopiperidine Derivatives ReagentA->ProductA ProductB Alkylidene Linkers ReagentB->ProductB ProductC 4-Hydroxy-4-alkyl Piperidines ReagentC->ProductC

Caption: Strategic derivatization pathways for Compound 1. Note the specific exclusion of strong acids in Pathway A to preserve the 2,6-DMB group.

Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: Synthesis of 4-(substituted-amino)-1-(2,6-dimethoxybenzyl)piperidines. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer. Critical Control: Use Sodium Triacetoxyborohydride (STAB) .[1] It is milder than NaCNBH3 and avoids the toxicity of cyanides. Maintain pH ~5-6 with Acetic Acid (AcOH).[1] Do not use strong mineral acids (HCl) or TFA, as these may cleave the 2,6-dimethoxybenzyl group.[1]

Materials:

  • Compound 1 (1.0 eq)[1][2]

  • Amine (Primary or Secondary) (1.1 – 1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 eq)[1]

  • Acetic Acid (AcOH) (1.0 eq)[1]

  • 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry reaction vial, dissolve Compound 1 (1 mmol) and the desired Amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add AcOH (1 mmol). Stir at Room Temperature (RT) for 30–60 minutes to ensure imine/iminium formation. Note: If the amine is an HCl salt, add 1 eq of TEA to freebase it first.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive amines). Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen. Monitor by LC-MS (Look for M+1 of product; disappearance of ketone M+1 = 250.3).[1]

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL). Caution: Gas evolution.[1]

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH3 system).

Protocol B: Wittig Olefination (Linker Installation)

Objective: Conversion of the ketone to an exocyclic alkene, useful for attaching spacers or rigidifying the scaffold. Mechanism: Nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

Materials:

  • Compound 1 (1.0 eq)[1][2]

  • Phosphonium Salt (e.g., Methyltriphenylphosphonium bromide) (1.2 eq)[1]

  • Potassium tert-butoxide (KOtBu) or NaH (1.3 eq)[1]

  • THF (anhydrous)[1]

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried flask under Argon, suspend the Phosphonium Salt (1.2 mmol) in anhydrous THF (5 mL). Cool to 0°C.[1]

  • Base Addition: Add KOtBu (1.3 mmol) portion-wise. The solution should turn bright yellow/orange (indicating ylide formation).[1] Stir for 30–45 mins at 0°C.

  • Addition of Ketone: Dissolve Compound 1 (1 mmol) in THF (2 mL) and add it dropwise to the ylide solution.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Dilute with Et2O (precipitation of Triphenylphosphine oxide). Filter through a Celite pad.[1] Concentrate the filtrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol C: Grignard Addition (Tertiary Alcohol)

Objective: Creation of a quaternary carbon at C4 with a hydroxyl group (common pharmacophore in antihistamines and analgesics).[1]

Materials:

  • Compound 1 (1.0 eq)[1][2]

  • Organomagnesium Reagent (R-MgBr) (1.2 – 1.5 eq)[1]

  • THF or Diethyl Ether (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add Compound 1 (1 mmol) and THF (5 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents enolization side reactions.[1]

  • Addition: Add R-MgBr (1.2 mmol) dropwise over 10 minutes.

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench: Quench carefully with saturated NH4Cl solution.

  • Workup: Extract with EtOAc. The 2,6-DMB group is stable to these basic conditions.

Analytical Validation (QC)

Upon derivatization, the disappearance of the ketone signal is the primary validation metric.

FeatureCompound 1 (Starting Material)Derivatized Product (Expected)
IR Spectrum Strong C=O stretch at ~1715 cm⁻¹Absent (Replaced by N-H, O-H, or C=C signals)
13C NMR (C4) Signal at ~208 ppm (Carbonyl)Shift to ~50-60 ppm (Amine) or ~70 ppm (Alcohol)
1H NMR (Benzylic) Singlet at ~3.6-3.8 ppm (N-CH2-Ar)Remains intact (Check for integration 2H)
MS (ESI) [M+H]+ = 250.31[M+H]+ = Expected Mass

Troubleshooting Note: If the Benzylic CH2 signal disappears or shifts significantly upfield (to ~3.5 ppm) and the integration of aromatic protons changes, suspect loss of the 2,6-dimethoxybenzyl group (debenzylation), likely due to inadvertent acid exposure or hydrogenolysis (if using Pd/C).[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • Sugiyama, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds (Donepezil)."[1] Journal of Medicinal Chemistry, 1995, 38(24), 4821–4829.[1] Link[1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.[1] (Reference for acid lability of 2,6-dimethoxybenzyl amines).

  • Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][4] Chemical Reviews, 1989, 89(4), 863–927.[1] Link[1]

Sources

The Strategic Utility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in the Synthesis of Novel Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with various receptors and enzymes. Within this class of heterocycles, 4-substituted piperidines are of paramount importance, forming the core of numerous CNS drugs, including antipsychotics, analgesics, and cognition enhancers.[3][4] This application note provides a detailed guide on the strategic use of 1-(2,6-dimethoxybenzyl)piperidin-4-one as a versatile intermediate for the synthesis of novel CNS agent candidates, with a focus on the development of potent dopamine D2/D3 receptor modulators.

The 2,6-dimethoxybenzyl (DMB) group serves as a robust and readily cleavable N-protecting group, offering stability during initial synthetic transformations and allowing for facile deprotection under acidic conditions to reveal the secondary amine for further derivatization. This approach provides a convergent and efficient pathway to a diverse library of 4-aminopiperidine-based CNS agents.

Core Synthetic Strategy: A Modular Approach to CNS Agent Candidates

Our synthetic approach is centered around a three-stage process that leverages the unique properties of 1-(2,6-dimethoxybenzyl)piperidin-4-one. This modular strategy allows for the systematic exploration of the chemical space around the 4-aminopiperidine core, facilitating structure-activity relationship (SAR) studies crucial for drug development.[5]

Diagram 1: Overall Synthetic Workflow

Synthetic Workflow A 1-(2,6-Dimethoxybenzyl)piperidin-4-one B Step 1: Reductive Amination A->B Ar-NH2, NaBH(OAc)3 C N-Aryl-1-(2,6-dimethoxybenzyl)piperidin-4-amine B->C D Step 2: N-Deprotection C->D TFA E N-Aryl-piperidin-4-amine D->E F Step 3: Final Derivatization E->F R-X G Target CNS Agent (e.g., D2/D3 Ligand) F->G

Caption: A modular three-step synthetic route to CNS agents.

Part 1: Synthesis of N-Aryl-1-(2,6-dimethoxybenzyl)piperidin-4-amine Intermediates via Reductive Amination

The introduction of the crucial aryl-amino moiety at the 4-position of the piperidine ring is efficiently achieved through reductive amination. This reaction involves the formation of an intermediate iminium ion from the ketone and a primary aromatic amine, which is then reduced in situ by a mild and selective reducing agent.

Rationale for Reagent Selection:
  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is the preferred choice for reductive aminations for several reasons.[6] It is a mild reducing agent that selectively reduces iminium ions in the presence of the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[7][8] Unlike sodium cyanoborohydride, it is non-toxic and its reactions are often faster and cleaner.[9]

  • 1,2-Dichloroethane (DCE) as Solvent: DCE is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and the reducing agent.[7][8]

  • Acetic Acid (optional): For less reactive anilines, the addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.[7]

Detailed Protocol 1: Reductive Amination
  • Reaction Setup: To a solution of 1-(2,6-dimethoxybenzyl)piperidin-4-one (1.0 eq) and the desired substituted aniline (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-aryl-1-(2,6-dimethoxybenzyl)piperidin-4-amine.

Reactant Product Typical Yield Reference
1-(2,6-Dimethoxybenzyl)piperidin-4-one + AnilineN-Phenyl-1-(2,6-dimethoxybenzyl)piperidin-4-amine85-95%[7][10]
1-(2,6-Dimethoxybenzyl)piperidin-4-one + 2,3-DichloroanilineN-(2,3-Dichlorophenyl)-1-(2,6-dimethoxybenzyl)piperidin-4-amine80-90%[11]

Part 2: N-Deprotection of the 2,6-Dimethoxybenzyl Group

The cleavage of the N-(2,6-dimethoxybenzyl) group is a critical step to unmask the piperidine nitrogen for subsequent functionalization. The electron-donating methoxy groups in the ortho positions facilitate the cleavage of the benzylic C-N bond under acidic conditions.

Mechanism of Acid-Catalyzed Deprotection:

The deprotection proceeds via protonation of the piperidine nitrogen, followed by the formation of a stable 2,6-dimethoxybenzyl cation, which is then trapped by a nucleophilic scavenger.

Diagram 2: Deprotection Mechanism

Deprotection Mechanism cluster_0 Protonation and Cleavage cluster_1 Cation Trapping A N-Protected Piperidine B Protonated Intermediate A->B H+ C Piperidine + DMB Cation B->C C-N Bond Cleavage D DMB Cation F Trapped Byproduct D->F E Scavenger (e.g., Anisole) E->F

Caption: Acid-catalyzed cleavage of the DMB protecting group.

Rationale for Reagent Selection:
  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively promotes the cleavage of the DMB group.[12] It is volatile and can be easily removed under reduced pressure.

  • Anisole (Scavenger): Anisole acts as a cation scavenger, trapping the liberated 2,6-dimethoxybenzyl cation and preventing it from reacting with the desired product or other sensitive functional groups.

Detailed Protocol 2: N-Deprotection
  • Reaction Setup: Dissolve the N-aryl-1-(2,6-dimethoxybenzyl)piperidin-4-amine (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1, v/v) at 0 °C. Add anisole (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Purification: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude N-aryl-piperidin-4-amine can be used in the next step without further purification or can be purified by column chromatography if necessary.

Substrate Product Typical Yield Reference
N-Aryl-1-(2,6-dimethoxybenzyl)piperidin-4-amineN-Aryl-piperidin-4-amine>90%[12][13]

Part 3: Final Derivatization to Target CNS Agents

The final step in the synthesis involves the derivatization of the secondary piperidine nitrogen to introduce various functionalities that are known to modulate the activity of CNS targets, such as dopamine receptors. This can be achieved through N-alkylation or N-acylation reactions.

Rationale for Derivatization:

The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the pharmacological profile of the final compound. For instance, in the context of dopamine D2/D3 receptor ligands, this substituent often interacts with specific residues in the receptor binding pocket, influencing affinity and selectivity.[14][15]

Detailed Protocol 3: N-Alkylation
  • Reaction Setup: To a solution of the N-aryl-piperidin-4-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq). Add the desired alkylating agent (e.g., a substituted benzyl bromide or phenethyl bromide) (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final target compound.

Conclusion

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a highly valuable and versatile building block for the synthesis of a wide range of CNS agents. The synthetic strategy outlined in this application note, involving a key reductive amination step followed by a straightforward deprotection and final derivatization, provides a robust and efficient platform for the generation of novel 4-aminopiperidine-based compounds. This modular approach is particularly well-suited for the construction of libraries for SAR studies, accelerating the discovery of new and improved therapeutics for the treatment of various CNS disorders.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wyllie, M. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-214). American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Kovač, A., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7705.
  • Khattab, S. N., & El-Faham, A. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 2(1), 133-141.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9667–9703.
  • Ablordeppey, S. Y., et al. (2003). Synthesis and evaluation of ligands for D2-like receptors: the role of common pharmacophoric groups. Bioorganic & Medicinal Chemistry, 11(16), 3495–3503.
  • Micheli, F., et al. (2015). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(16), 3243–3247.
  • O'Connor, P. D., & McCarthy, T. D. (2009).
  • Knez, D., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(3), 2000295.
  • Figliozzi, G. M., & Goldsmith, R. (1996). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Tetrahedron Letters, 37(4), 459-462.
  • Asian Journal of Research in Chemistry. (2020). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 13(2), 125-128.
  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2325–2328.
  • Cannon, J. G. (1985). Structure activity relationships of presynaptic dopamine receptor agonists. Progress in Drug Research, 29, 303–414.
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(25), 6294–6303.
  • Soderquist, J. A., & Anderson, C. L. (1998). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 63(21), 7248–7253.
  • Jonczyk, A., Jawdosiuk, M., & Makosza, M. (1978). A novel process for synthesis of fentanyl intermediates. Przemysl Chemiczny, 57(4), 180-182.
  • Knez, D., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.
  • Wuts, P. G. M. (2014). 2.4 Photocleavable Protecting Groups. In Greene's Protective Groups in Organic Synthesis (5th ed., pp. 279-294). John Wiley & Sons.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a1-a15.
  • Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(1), 335.
  • de Oliveira, M. A. L., et al. (2022).
  • Knez, D., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.
  • Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(16), 13636–13654.

Sources

Application Note: In Vitro Profiling of 1-(2,6-Dimethoxybenzyl)piperidin-4-one Derivatives for Neurodegenerative Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Rationale[1][2][3][4]

The 1-(2,6-Dimethoxybenzyl)piperidin-4-one scaffold represents a critical pharmacophore in the design of Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease (AD). This structure mimics the benzylpiperidine moiety found in Donepezil (Aricept) , a gold-standard acetylcholinesterase (AChE) inhibitor.

The specific substitution pattern (2,6-dimethoxy) on the benzyl ring provides unique steric and electronic properties that influence binding affinity to the Peripheral Anionic Site (PAS) of AChE. Derivatives synthesized from this ketone core are typically designed to bridge the AChE gorge, simultaneously interacting with the PAS and the Catalytic Anionic Site (CAS).

This Application Note details a validated screening cascade to evaluate these derivatives, prioritizing enzymatic affinity, mechanism of action, blood-brain barrier (BBB) permeability, and cellular neuroprotection.

Validated Screening Workflow

The following decision tree outlines the logical progression of assays required to validate a "Hit" from this chemical series.

AssayWorkflow Start Library Synthesis (Reductive Amination/Wittig) Ellman Primary Screen: AChE/BuChE Inhibition (Modified Ellman's) Start->Ellman Kinetic Mechanism of Action: Lineweaver-Burk Analysis Ellman->Kinetic IC50 < 1 µM PAMPA CNS Penetration: PAMPA-BBB Assay Kinetic->PAMPA Mixed/Non-Comp Inhibition Cellular Neuroprotection: SH-SY5Y + Aβ Toxicity PAMPA->Cellular Pe > 4.0 x 10^-6 cm/s Lead Lead Candidate Cellular->Lead Significant Recovery

Figure 1: Critical path for evaluating benzylpiperidine derivatives. Green nodes indicate physiological validation steps.

Primary Screen: Modified Ellman’s Assay (96-Well Format)

The standard colorimetric method for determining cholinesterase activity is the Ellman’s assay. For 1-(2,6-Dimethoxybenzyl)piperidin-4-one derivatives, a modified protocol is essential to account for potential spontaneous hydrolysis of the substrate and the intrinsic absorbance of the test compounds (many benzylpiperidines absorb in the UV-Vis range).

Mechanistic Principle

The enzyme hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

EllmanReaction Substrate Acetylthiocholine (ATCh) Product1 Thiocholine Substrate->Product1 Hydrolysis Enzyme AChE (Target) Enzyme->Product1 Catalysis Color TNB Anion (Yellow - 412nm) Product1->Color + DTNB DTNB DTNB (Ellman's Reagent) DTNB->Color

Figure 2: Reaction scheme. The rate of yellow color formation is proportional to enzyme activity.

Reagents & Preparation[5]
  • Buffer A: 0.1 M Sodium Phosphate, pH 8.0 (Optimal for human AChE).

  • Enzyme Solution: Human Recombinant AChE (0.1 U/mL in Buffer A).

  • Substrate (ATCh): 15 mM Acetylthiocholine iodide in water.

  • Chromogen (DTNB): 3 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in Buffer A containing 0.1 M NaCl and 0.02 M MgCl₂.

  • Test Compounds: Dissolve derivatives in 100% DMSO to 10 mM stock.

Step-by-Step Protocol
  • Blanking: In a clear 96-well plate, add 150 µL of Buffer A.

  • Compound Addition: Add 20 µL of test compound (diluted to yield final concentrations 0.1 nM – 100 µM). Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Enzyme Incubation: Add 20 µL of Enzyme Solution. Incubate at 25°C for 10 minutes. This allows the benzylpiperidine core to bind to the PAS/CAS.

  • Reaction Initiation: Add 10 µL of DTNB/ATCh mixture (1:1 ratio).

  • Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30s for 5 minutes).

  • Calculation: Calculate the slope (ΔAbs/min).

    
    
    

Validation Criteria:

  • Reference Standard: Donepezil (IC₅₀ expected: ~5–15 nM).

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

Kinetic Analysis: Mode of Inhibition

Derivatives of 1-(2,6-Dimethoxybenzyl)piperidin-4-one often exhibit Mixed-Type Inhibition because they span the enzyme gorge.[1]

Protocol
  • Select the most potent derivative from the primary screen.

  • Perform the Ellman’s assay using 4 fixed concentrations of the inhibitor (e.g., 0, IC₂₅, IC₅₀, IC₇₅).

  • For each inhibitor concentration, vary the substrate (ATCh) concentration (0.05, 0.1, 0.2, 0.5, 1.0 mM).

  • Plot 1/Velocity (y-axis) vs. 1/[Substrate] (x-axis) (Lineweaver-Burk Plot).

Data Interpretation
PatternVmaxKmMechanism Indicated
Competitive UnchangedIncreasesBinds CAS only (rare for this scaffold).
Non-Competitive DecreasesUnchangedBinds PAS or allosteric site.
Mixed DecreasesIncreasesDual binding (CAS + PAS). Most likely for dimethoxybenzyl-piperidines.

Physicochemical Profiling: PAMPA-BBB

Since these derivatives target the CNS, they must cross the Blood-Brain Barrier via passive diffusion.[2] The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry standard for early-stage prediction.

Protocol
  • Membrane: Use PVDF filter plates (0.45 µm) coated with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Donor Plate: Add 300 µL of compound solution (10 µM in PBS, pH 7.4).

  • Acceptor Plate: Add 200 µL of PBS (pH 7.4).

  • Sandwich: Place the acceptor plate on top of the donor plate.

  • Incubation: 18 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates and measure UV absorbance (or LC-MS) of both donor and acceptor wells.[2]

Permeability Calculation (


): 


Where

is acceptor concentration,

is filter area,

is volume.

Benchmarks:

  • CNS+ (High Permeability):

    
     cm/s (e.g., Donepezil).[2]
    
  • CNS- (Low Permeability):

    
     cm/s.[2]
    

Cellular Efficacy: Neuroprotection in SH-SY5Y Cells

Demonstrating enzyme inhibition is insufficient; the molecule must protect neurons from toxicity.

Cell Model Setup
  • Cell Line: SH-SY5Y (Human Neuroblastoma).[3][4]

  • Differentiation: Treat with 10 µM Retinoic Acid (RA) for 5 days. Rationale: Differentiated cells express higher levels of AChE and neuronal markers, making them a more relevant model than undifferentiated neuroblasts.

Aβ-Induced Toxicity Assay
  • Seeding: Plate differentiated SH-SY5Y cells at 20,000 cells/well.

  • Pre-treatment: Add test compounds (0.1, 1, 10 µM) for 2 hours.

  • Insult: Add aggregated Amyloid-Beta (Aβ₁₋₄₂) to a final concentration of 20 µM.

  • Incubation: 24 hours at 37°C.

  • Readout: MTT Assay. Add MTT reagent, incubate 4 hours, dissolve formazan crystals in DMSO, read at 570 nm.

Success Metric: A statistically significant increase in cell viability compared to the "Aβ-only" control indicates neuroprotection.

References

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Link

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors. Current Medicinal Chemistry. Link

  • BroadPharm. Ellman's Assay Protocol for quantification of sulfhydryl groups. Link

  • Xie, Y., et al. (2010). Neuroprotective effect of bifunctional compounds against amyloid-beta peptide-induced cytotoxicity in PC12 cells. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Notes and Protocols for the Screening of 1-(2,6-Dimethoxybenzyl)piperidin-4-one Analogs for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Piperidin-4-one Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] Within this class of compounds, the piperidin-4-one core has emerged as a particularly valuable pharmacophore for the development of novel therapeutics. Derivatives of piperidin-4-one have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antiviral properties.[3][4] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired target engagement and selectivity.

This application note focuses on a specific class of piperidin-4-one analogs characterized by a 1-(2,6-dimethoxybenzyl) substitution. The dimethoxybenzyl group is of particular interest as it can influence the compound's conformation and electronic distribution, potentially leading to potent and selective interactions with enzyme active sites. A notable example of a successful drug molecule featuring a related benzylpiperidine core is Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[5][6] The structural similarity of 1-(2,6-dimethoxybenzyl)piperidin-4-one analogs to known enzyme inhibitors suggests their potential as a promising starting point for the discovery of new therapeutic agents.

This guide provides a comprehensive framework for the systematic screening of a library of 1-(2,6-dimethoxybenzyl)piperidin-4-one analogs for their enzyme inhibitory activity. We will focus on two primary enzyme targets with high therapeutic relevance: Acetylcholinesterase (AChE) and the serine/threonine-protein kinase Akt. Detailed, step-by-step protocols for both colorimetric and luminescence-based assays are provided, along with guidelines for robust data analysis and interpretation.

Rationale for Target Selection

The choice of initial enzyme targets for a screening campaign is a critical step that should be guided by the structural features of the compound library and existing knowledge of related pharmacophores.

Acetylcholinesterase (AChE): A Validated Target for Piperidine-Based Inhibitors

Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[7] Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain.[7] The piperidine moiety is a common feature in many potent AChE inhibitors, where the tertiary amine can interact with the anionic subsite of the enzyme's active site.[8] Given the structural analogy of 1-(2,6-dimethoxybenzyl)piperidin-4-one to the benzylpiperidine core of Donepezil, AChE represents a primary and logical target for screening this class of compounds.[6]

Akt (Protein Kinase B): A Key Player in Cancer and Other Diseases

Akt is a serine/threonine-protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[9] Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many human cancers, making Akt a highly attractive target for anticancer drug development.[9][10] Several small molecule inhibitors of Akt are currently in clinical development.[1][8] The piperidin-4-one scaffold has been successfully incorporated into the design of potent Akt inhibitors, suggesting that our analog library may contain compounds with activity against this important kinase.[1]

High-Throughput Screening (HTS) Workflow

A systematic and efficient workflow is essential for the successful screening of a compound library. The following diagram illustrates a typical HTS cascade for the identification and characterization of enzyme inhibitors.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays Compound_Library 1-(2,6-Dimethoxybenzyl)piperidin-4-one Analog Library Primary_Assay Single-Concentration Enzyme Inhibition Assay (e.g., 10 µM) Compound_Library->Primary_Assay Hit_Identification Identify Compounds with >50% Inhibition Primary_Assay->Hit_Identification Dose_Response Generate 8-10 Point Dose-Response Curves Hit_Identification->Dose_Response Advance Hits IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Hit_Confirmation Confirm Activity and Potency IC50_Determination->Hit_Confirmation Orthogonal_Assay Confirm Hits with an Alternative Assay Format Hit_Confirmation->Orthogonal_Assay Prioritize Hits Selectivity_Profiling Screen Against Related Enzymes Orthogonal_Assay->Selectivity_Profiling Mechanism_of_Action Kinetic Studies (e.g., Lineweaver-Burk) Selectivity_Profiling->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Advance Leads

Caption: High-throughput screening cascade for enzyme inhibitor discovery.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for performing enzyme inhibition assays against AChE and Akt.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the method developed by Ellman and is a robust and widely used technique for measuring AChE activity.[10][11] The assay measures the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

  • Recombinant human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • 1-(2,6-Dimethoxybenzyl)piperidin-4-one analogs and control inhibitor (e.g., Donepezil)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • AChE Enzyme Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

    • ATCI Substrate Solution: Prepare a stock solution of ATCI in deionized water. The final concentration in the assay will typically be around the Km of the enzyme.

    • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.

    • Compound Plates: Prepare serial dilutions of the 1-(2,6-dimethoxybenzyl)piperidin-4-one analogs and control inhibitor in DMSO. Typically, an 8- to 10-point, 3-fold serial dilution is recommended, starting from a top concentration of 100 µM.

  • Assay Setup (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.[10]

    • Add 20 µL of the appropriate compound dilution to the test wells. For control wells, add 20 µL of DMSO (for 0% inhibition) or a saturating concentration of a known inhibitor (for 100% inhibition).

    • Add 20 µL of the AChE enzyme solution to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.[10]

    • Mix gently by tapping the plate and pre-incubate for 10-15 minutes at room temperature to allow the compounds to interact with the enzyme.

    • Add 10 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Vinhibitor - Vblank) / (VDMSO - Vblank)]

  • Plot the % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Akt Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[6][12][13][14] This assay is highly sensitive and suitable for HTS. It is a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified using a luciferase/luciferin reaction.[12][13]

Materials:

  • 384-well white, opaque microplates

  • Multichannel pipette or automated liquid handler

  • Luminometer

  • Recombinant human Akt1, Akt2, or Akt3

  • GSK-3β peptide substrate

  • ATP

  • Kinase reaction buffer (containing MgCl2, DTT, etc.)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 1-(2,6-Dimethoxybenzyl)piperidin-4-one analogs and control inhibitor (e.g., GSK690693)[8]

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Akt Enzyme Solution: Prepare a working solution of the Akt isoform in kinase reaction buffer.

    • Substrate/ATP Mix: Prepare a solution containing the GSK-3β peptide substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for the enzyme.

    • Compound Plates: Prepare serial dilutions of the test compounds and control inhibitor in DMSO, as described in Protocol 1.

  • Assay Setup (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the appropriate wells.

    • Add 2.5 µL of the Akt enzyme solution to all wells.

    • Mix and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate for 30-60 minutes at room temperature.[6]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Luminescenceinhibitor - Luminescence100% inhibition) / (Luminescence0% inhibition - Luminescence100% inhibition)]

  • Plot the % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Analysis and Interpretation

Accurate and robust data analysis is crucial for the successful identification of true hits and the reliable determination of their potency.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. IC50 values are determined by fitting dose-response data to a sigmoidal curve using non-linear regression analysis.[15][16] Software such as GraphPad Prism provides built-in equations for this purpose, with the "log(inhibitor) vs. response -- Variable slope (four parameters)" model being the most commonly used.[15]

Illustrative Data for AChE Inhibition:

AnalogIC50 (µM)Hill SlopeR2
Parent Compound 15.2-1.10.98
Analog A 2.5-1.20.99
Analog B > 50N/AN/A
Analog C 0.8-1.00.99
Donepezil (Control) 0.05-1.10.99

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

High-Throughput Screening (HTS) Data Quality Control

To ensure the reliability of HTS data, it is essential to incorporate quality control metrics. The Z'-factor is a widely accepted statistical parameter for evaluating the quality of an HTS assay.[15][17][18][19][20] It takes into account both the dynamic range of the assay and the variability of the data.

The Z'-factor is calculated using the following formula:

Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]

Where:

  • σp and σn are the standard deviations of the positive and negative controls, respectively.

  • µp and µn are the means of the positive and negative controls, respectively.

Interpretation of Z'-factor values: [18]

  • Z' > 0.5: An excellent assay.[18]

  • 0 < Z' < 0.5: A marginal assay.[18]

  • Z' < 0: The assay is not suitable for HTS.[18]

It is recommended to calculate the Z'-factor for each assay plate to monitor the performance of the screen in real-time.

Mechanism of Action (MoA) Studies

Once potent inhibitors have been identified and confirmed, further studies are necessary to elucidate their mechanism of inhibition. This is crucial for understanding how the compounds interact with the target enzyme and for guiding lead optimization efforts.

MoA_Studies cluster_0 Kinetic Analysis cluster_1 Binding Studies Enzyme_Kinetics Vary Substrate Concentration at Fixed Inhibitor Concentrations Lineweaver_Burk Generate Lineweaver-Burk Plots Enzyme_Kinetics->Lineweaver_Burk Determine_Inhibition_Type Determine Inhibition Type: Competitive, Non-competitive, or Uncompetitive Lineweaver_Burk->Determine_Inhibition_Type Lead_Optimization Lead Optimization Determine_Inhibition_Type->Lead_Optimization Guide SAR Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Determine_Binding_Affinity Determine Binding Affinity (K_d) Binding_Assay->Determine_Binding_Affinity Determine_Binding_Affinity->Lead_Optimization Correlate with Potency

Caption: Workflow for elucidating the mechanism of action of enzyme inhibitors.

Kinetic studies, such as generating Lineweaver-Burk plots by measuring enzyme activity at various substrate and inhibitor concentrations, can help determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).[21][22] This information provides valuable insights into whether the inhibitor binds to the enzyme's active site or an allosteric site.

Troubleshooting Common Issues in Enzyme Inhibition Assays

Enzyme inhibition assays can be prone to various artifacts and technical issues. Below is a table summarizing common problems and their potential solutions.[3][23]

ProblemPotential Cause(s)Troubleshooting Steps
High Well-to-Well Variability - Pipetting errors- Incomplete mixing- Temperature gradients across the plate- Use calibrated pipettes- Ensure thorough mixing of reagents- Equilibrate plates to room temperature before reading
Low Z'-factor - Low signal-to-background ratio- High variability in controls- Suboptimal enzyme or substrate concentration- Optimize enzyme and substrate concentrations- Check reagent stability and preparation- Increase incubation times if necessary
False Positives - Compound autofluorescence or absorbance- Compound aggregation- Non-specific protein binding- Run control assays without the enzyme- Include a counterscreen for aggregation- Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer
False Negatives - Compound instability in assay buffer- Low compound solubility- Insufficient pre-incubation time- Assess compound stability under assay conditions- Increase DMSO concentration (if tolerated by the enzyme)- Optimize pre-incubation time

Conclusion

The 1-(2,6-dimethoxybenzyl)piperidin-4-one scaffold represents a promising starting point for the discovery of novel enzyme inhibitors. The protocols and workflows outlined in this application note provide a robust framework for the systematic screening of analog libraries against key therapeutic targets such as acetylcholinesterase and Akt. By employing rigorous experimental design, appropriate data analysis, and thorough hit validation, researchers can effectively identify and characterize potent and selective enzyme inhibitors with the potential for further development into novel therapeutics.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829.
  • Gantner, F., Knorr, R., & Dürk, T. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • Lee, J. C., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(9), 1915-1926.
  • Blake, J. F., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 1684-1701.
  • Bhagwat, S. V., et al. (2008). Characterization of an Akt kinase inhibitor with potent pharmacodynamic and antitumor activity. Molecular Cancer Therapeutics, 7(4), 945-954.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Wrotek, S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods and Protocols, 4(2), 29.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 6(8), 757-764.
  • Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. Retrieved from [Link]

  • Teti, D. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]

  • Muñoz-Torrero, D. (2018). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 23(10), 2461.
  • Wikipedia. (2023, December 12). Z-factor. In Wikipedia. Retrieved from [Link]

  • Biology LibreTexts. (2021, August 16). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Retrieved from [Link]

  • Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145–1147.
  • The Full Stack. (2021, January 13). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • YouTube. (2021, January 13). Dot Language Graphviz [Video]. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]

  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 1684-1701.
  • Sharma, R., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-8.
  • Rhodes, N., et al. (2008). Characterization of an Akt kinase inhibitor with potent pharmacodynamic and antitumor activity. Molecular Cancer Therapeutics, 7(4), 945-954.
  • Pang, Y. P., & Kozikowski, A. P. (1994). Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. Journal of Computer-Aided Molecular Design, 8(6), 669–681.

Sources

Application Notes and Protocols for the Use of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile synthetic handles and its prevalence in a wide array of biologically active compounds.[1][2] Its three-dimensional, non-planar structure provides an excellent framework for exploring chemical space in a way that flat, aromatic fragments cannot. In the context of fragment-based drug design (FBDD), the piperidin-4-one core offers a robust starting point for the development of novel therapeutics. Its inherent structural features allow for facile modification at multiple vectors, enabling rapid and efficient hit-to-lead optimization.[3][4]

This application note details the utility of a specific, strategically designed fragment, 1-(2,6-Dimethoxybenzyl)piperidin-4-one , for FBDD campaigns. We will explore the rationale behind its design, its physicochemical properties, and provide detailed protocols for its application in fragment screening and hit-to-lead development.

The Unique Attributes of 1-(2,6-Dimethoxybenzyl)piperidin-4-one as a Fragment

The selection of 1-(2,6-Dimethoxybenzyl)piperidin-4-one as a primary screening fragment is underpinned by a confluence of advantageous structural and physicochemical properties.

  • The Piperidin-4-one Core: This central motif provides a desirable level of rigidity and three-dimensionality. The ketone functionality can act as a hydrogen bond acceptor, while the piperidine nitrogen's basicity can be modulated. The axial and equatorial positions on the ring offer distinct vectors for chemical elaboration.

  • The N-Benzyl Group: The inclusion of a benzyl group at the nitrogen atom introduces the potential for crucial cation-π interactions with aromatic residues in a protein binding pocket.[5] This can significantly contribute to binding affinity and selectivity.

  • The 2,6-Dimethoxy Substitution Pattern: This is a key design element that confers several favorable characteristics:

    • Conformational Restriction: The ortho-dimethoxy groups sterically hinder free rotation around the benzyl C-N bond, pre-organizing the fragment into a more defined conformational state. This reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency.

    • Enhanced Solubility: The methoxy groups can improve aqueous solubility, a critical factor for successful fragment screening by biophysical methods.[6]

    • Metabolic Stability: The methoxy groups can block sites of potential metabolism on the aromatic ring, leading to improved pharmacokinetic properties in later-stage compounds.[7]

    • Modulation of Basicity: The electron-donating nature of the methoxy groups can influence the pKa of the piperidine nitrogen, which can be fine-tuned during lead optimization.

Physicochemical Properties of 1-(2,6-Dimethoxybenzyl)piperidin-4-one
PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₃
Molecular Weight249.31 g/mol
Predicted LogP~1.5 - 2.5(Consensus of multiple prediction algorithms)
Hydrogen Bond Acceptors4 (2 methoxy oxygens, 1 carbonyl oxygen, 1 nitrogen)(Calculated)
Hydrogen Bond Donors0(Calculated)
Rotatable Bonds3(Calculated)

These properties align well with the "Rule of Three," a guiding principle for the selection of fragments with a higher probability of efficient binding.

Experimental Workflows and Protocols

The following section provides detailed protocols for the integration of 1-(2,6-Dimethoxybenzyl)piperidin-4-one into a typical FBDD campaign.

Synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

A common synthetic route involves the reductive amination of piperidin-4-one with 2,6-dimethoxybenzaldehyde.

Protocol:

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) and 2,6-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a mild base like triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(2,6-Dimethoxybenzyl)piperidin-4-one.

Fragment Screening Methodologies

The detection of weak binding events characteristic of fragments requires sensitive biophysical techniques. A tiered screening approach is recommended to efficiently identify and validate true hits.

Diagram: Fragment Screening Cascade

FBDD_Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Characterization cluster_3 Hit-to-Lead Optimization Primary_Screen Primary Screen (e.g., NMR, SPR, DSF) Hit_Validation Orthogonal Biophysical Method (e.g., ITC) Primary_Screen->Hit_Validation Identified Hits Structural_Biology X-ray Crystallography or NMR Hit_Validation->Structural_Biology Validated Hits Hit_To_Lead Medicinal Chemistry (Fragment Growing, Linking, Merging) Structural_Biology->Hit_To_Lead Structural Insights

Caption: A typical fragment screening cascade.

1. Primary Screening: Ligand-Observed NMR Spectroscopy

Ligand-observed NMR techniques such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful methods for primary screening as they can detect weak binding events without the need for protein labeling.[8][9]

Protocol: Saturation Transfer Difference (STD) NMR [10][11]

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, containing 150 mM NaCl and 10% D₂O).

    • Prepare a stock solution of 1-(2,6-Dimethoxybenzyl)piperidin-4-one (typically 10-50 mM) in a compatible deuterated solvent (e.g., DMSO-d₆).

    • The final NMR sample should contain the target protein and the fragment in a molar ratio of approximately 1:100 (e.g., 20 µM protein and 2 mM fragment).

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹H NMR spectrum of the sample.

    • Set up the STD experiment with on-resonance saturation of a protein proton region where no fragment signals are present (e.g., -1.0 ppm).

    • Set the off-resonance saturation frequency to a region far from any protein or fragment signals (e.g., 30 ppm).

    • Use a saturation time of 1-2 seconds.

    • Acquire the STD spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • A positive signal in the STD spectrum indicates that the fragment is binding to the protein.

    • The relative intensities of the fragment's proton signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein surface.

Protocol: WaterLOGSY NMR [9][12]

  • Sample Preparation:

    • Similar to STD NMR, prepare a sample containing the target protein and the fragment in a deuterated buffer with a high percentage of H₂O (e.g., 90% H₂O/10% D₂O).

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹H NMR spectrum.

    • Set up the WaterLOGSY experiment, which involves selective inversion of the water signal.

  • Data Analysis:

    • Binding of the fragment to the protein will result in a transfer of magnetization from water to the bound fragment, leading to positive NOE signals for the fragment's protons.

    • Non-binding compounds will show negative NOE signals.

2. Hit Validation and Affinity Determination: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for validating hits from primary screens and accurately determining binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[13]

Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare solutions of the target protein (in the cell, typically 20-100 µM) and 1-(2,6-Dimethoxybenzyl)piperidin-4-one (in the syringe, typically 10-20 times the protein concentration) in the same, extensively dialyzed buffer to minimize heats of dilution.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 2 µL) of the fragment solution into the protein solution.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_d, n, and ΔH.

3. Structural Characterization: X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex provides invaluable information about the binding mode, key interactions, and vectors for optimization.[14][15]

Protocol: Protein-Fragment Co-crystallization

  • Protein Preparation:

    • Concentrate the purified target protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

  • Crystallization Screening:

    • Set up crystallization trials using various commercially available screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

    • Incubate the crystallization plates at a constant temperature.

  • Co-crystallization:

    • Once initial crystallization conditions for the apo-protein are identified, set up co-crystallization trials by adding 1-(2,6-Dimethoxybenzyl)piperidin-4-one to the protein solution before setting up the crystallization drops. A typical fragment concentration is 1-10 mM.

  • Crystal Soaking (Alternative to Co-crystallization):

    • If apo-protein crystals are readily available, they can be soaked in a solution containing the fragment.

    • Transfer an apo-crystal to a drop of the mother liquor containing 1-(2,6-Dimethoxybenzyl)piperidin-4-one (typically 1-20 mM).

    • Allow the fragment to diffuse into the crystal over a period of minutes to hours.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure to reveal the binding mode of the fragment.

Computational Modeling: Molecular Docking

Molecular docking can be used to predict the binding mode of 1-(2,6-Dimethoxybenzyl)piperidin-4-one to a target protein with a known structure, helping to prioritize fragments and guide medicinal chemistry efforts.[16][17]

Protocol: Molecular Docking with AutoDock Vina [18]

  • Receptor and Ligand Preparation:

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-one and assign rotatable bonds.

  • Grid Box Definition:

    • Define a grid box that encompasses the putative binding site on the protein.

  • Docking Simulation:

    • Run the AutoDock Vina docking algorithm to predict the binding poses and estimate the binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding scores.

    • Visualize the top-ranked poses to identify key interactions with the protein.

Hit-to-Lead Optimization

Once a validated hit with a confirmed binding mode is identified, the next stage is to improve its potency and drug-like properties through medicinal chemistry.[19][20]

Diagram: Hit-to-Lead Optimization Strategies

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Initial_Hit 1-(2,6-Dimethoxybenzyl) piperidin-4-one Growing Fragment Growing Initial_Hit->Growing Linking Fragment Linking Initial_Hit->Linking Merging Fragment Merging Initial_Hit->Merging Lead_Compound Potent and Drug-like Lead Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Caption: Common strategies for hit-to-lead optimization.

  • Fragment Growing: This strategy involves adding chemical functionality to the initial fragment to explore unoccupied regions of the binding pocket and form additional interactions.[21] For 1-(2,6-Dimethoxybenzyl)piperidin-4-one, potential growth vectors include the C3 and C5 positions of the piperidinone ring and modification of the ketone.

  • Fragment Linking: If a second, independent fragment is found to bind in a nearby sub-pocket, the two fragments can be connected with a suitable linker to create a larger, more potent molecule.[22]

  • Fragment Merging: If two fragments are found to bind in an overlapping fashion, their key features can be combined into a single, novel scaffold.

Conclusion

1-(2,6-Dimethoxybenzyl)piperidin-4-one represents a strategically designed fragment with a high potential for success in FBDD campaigns. Its combination of a three-dimensional piperidin-4-one core and a conformationally-biased N-benzyl group provides a unique starting point for the discovery of novel therapeutics. The detailed protocols provided in this application note offer a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery programs, from initial screening to lead optimization.

References

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Arumugam, N., Al-Dhabi, N. A., & Ponnuswamy, M. N. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules (Basel, Switzerland), 27(16), 5121. [Link]

  • Lecourt, T., & Baud, M. G. (2020). Fragment Linking Strategies for Structure-Based Drug Design. Journal of medicinal chemistry, 63(20), 11333–11348. [Link]

  • Dalvit, C., Flocco, M., Knapp, S., & Pevarello, P. (2003). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of the American Chemical Society, 125(25), 7626–7633. [Link]

  • Harner, M. J., Frank, A. O., Fesik, S. W., & Mueller, L. J. (2013). Saturation transfer difference NMR for fragment screening. Current protocols in chemical biology, 5(4), 251–268. [Link]

  • Chen, Y., Wu, Q., Song, D., & Chen, Z. (2021). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 2(4), 100898. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • St-Gallay, S. A., & Vounatsos, F. (2012). Lead optimization of 4,4-biaryl piperidine amides as γ-secretase inhibitors. Bioorganic & medicinal chemistry letters, 22(9), 3126–3130. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 419-453). Academic Press. [Link]

  • Wienen-Schmidt, B., Oebbeke, M., Ngo, K., Heine, A., & Klebe, G. (2021). Guidelines for the successful generation of protein–ligand complex crystals. Acta crystallographica. Section F, Structural biology communications, 77(Pt 1), 1–11. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature reviews. Drug discovery, 1(3), 211–219. [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angewandte Chemie (International ed. in English), 38(12), 1784–1788. [Link]

  • Taylor, N. R., & Cleasby, A. (2004). The role of the methoxy group in approved drugs. Bioorganic & medicinal chemistry letters, 14(22), 5677–5682. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

  • Purdue Institute for Drug Discovery. (n.d.). Hit to Lead Program. Retrieved from [Link]

  • Murray, C. W., & Verdonk, M. L. (2006). Strategies for fragment optimization. Journal of computer-aided molecular design, 20(7-8), 445–453. [Link]

  • Rupp, B. (2010). (IUCr) Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 10), 1145–1151. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Molecular Docking Using AutoDock Vina. Current protocols in bioinformatics, Chapter 8, Unit 8.14. [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]

  • Madl, T., & Felli, I. C. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Methods in molecular biology (Clifton, N.J.), 2013, 141–153. [Link]

  • Hung, A. W., Silvestre, H. L., Wen, S., Ciulli, A., Blundell, T. L., & Abell, C. (2011). Fragment merging, growing, and linking identify new trypanothione reductase inhibitors for leishmaniasis. Journal of medicinal chemistry, 54(17), 5941–5949. [Link]

  • Saito, T., & Standley, D. M. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PloS one, 10(7), e0132533. [Link]

  • University of Maryland, Baltimore County. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Retrieved from [Link]

  • Lane, A. N., & Ar-Rashid, M. H. (2023). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. Analytical chemistry, 95(32), 11951–11958. [Link]

  • Crawford, J. J., Kenny, P. W., Bowyer, J., Cook, C. R., Finlayson, J. E., Heyes, C., ... & Dossetter, A. G. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of medicinal chemistry, 55(20), 8827–8837. [Link]

  • Singh, P., & Singh, P. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

  • CrystalsFirst. (n.d.). Co-Crystallization Services — Ligand–Protein Structures. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Al-Hadedi, A. A. M. (2013). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. [Link]

  • Chilingaryan, Z., Yin, Z., & Oakley, A. J. (2012). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. FEBS letters, 586(5), 507–515. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]

  • Barril, X. (2022, November 2). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach [Video]. YouTube. [Link]

  • Powers, R. (n.d.). NMR Screening Methods for Drug Discovery. University of Nebraska–Lincoln. [Link]

  • Viegas, A., & Angulo, J. (2023). Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. Journal of the American Chemical Society, 145(30), 16568–16577. [Link]

  • AutoDock. (n.d.). Basic docking. Read the Docs. [Link]

  • de Beer, M. (2019). Approaches to Fragment-Based Drug Design. Hogeschool van Arnhem en Nijmegen. [Link]

  • Foley, D. J., & O'Brien, P. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein journal of organic chemistry, 20, 658–671. [Link]

  • University of Leicester. (n.d.). 1H-15N HSQC. [Link]

  • Pharmaceutical Technology. (2021, September 30). Hit-to-Lead Optimization Strategy In Drug Discovery. [Link]

  • Oleinikovas, V., & Kairys, V. (2015). Evaluation of Autodock Vina for use in fragment-based drug discovery. Journal of computational chemistry, 36(15), 1146–1155. [Link]

  • Defense Technical Information Center. (1994). Piperidine Synthesis. [Link]

  • Malvern Panalytical. (2023, May 8). Measuring binding kinetics with isothermal titration calorimetry [Video]. YouTube. [Link]

  • Warren, G. L., & Do, C. (2014). Protein–Ligand Cocrystal Structures: We Can Do Better. ACS medicinal chemistry letters, 5(7), 742–744. [Link]

  • Dalvit, C., Fasolini, M., Flocco, M., & Veronesi, M. (2002). NMR-Based Screening with Competition Water−Ligand Observed via Gradient Spectroscopy Experiments: Detection of High-Affinity Ligands. Journal of medicinal chemistry, 45(11), 2311–2314. [Link]

  • University of California, San Diego. (n.d.). Saturation Transfer Difference (STD) NMR. [Link]

  • de Souza, N. B., & de Alencastro, R. B. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in chemistry, 8, 103. [Link]

  • Dalvit, C., & Vulpetti, A. (2020). NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY. Bio-protocol, 10(13), e3675. [Link]

  • Lumsden, M. (2014). Using Bulk Water to Detect Ligand Binding. Dalhousie University. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Deprotection Conditions for the 2,6-Dimethoxybenzyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of deprotection conditions for the 2,6-dimethoxybenzyl (DMB) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the removal of this versatile protecting group.

The 2,6-dimethoxybenzyl group is prized for its unique electronic properties, which allow for its selective removal under specific conditions. The two electron-donating methoxy groups at the ortho positions significantly activate the benzyl group, rendering it highly susceptible to both acidic and oxidative cleavage. This guide will explore the nuances of these deprotection strategies to help you achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for deprotecting a 2,6-dimethoxybenzyl (DMB) ether?

The two main strategies for cleaving a 2,6-DMB ether are acid-catalyzed hydrolysis and oxidative cleavage. The choice between these methods depends on the overall stability of your substrate and the other functional groups present.

  • Acid-Catalyzed Deprotection: This method typically employs strong acids like trifluoroacetic acid (TFA). The increased electron density from the methoxy groups makes the benzylic carbon highly susceptible to protonation and subsequent cleavage.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are highly effective for DMB removal.[1] The electron-rich DMB group readily forms a charge-transfer complex with the electron-deficient DDQ, initiating the cleavage process.[1]

Q2: Why is my DMB deprotection with TFA incomplete?

Several factors can contribute to an incomplete reaction when using TFA:

  • Insufficient Acid Stoichiometry or Concentration: The rate of cleavage can be dependent on the acid concentration. Ensure a sufficient excess of TFA is used. For solution-phase reactions, typical concentrations range from 10% to 50% TFA in a solvent like dichloromethane (DCM).[2][3]

  • Inadequate Reaction Time or Temperature: While many DMB deprotections proceed readily at room temperature, sterically hindered substrates may require longer reaction times or slightly elevated temperatures.[3]

  • Steric Hindrance: A sterically congested environment around the DMB-protected functional group can impede the approach of the acid, slowing down the reaction rate.

Q3: I am observing unexpected side products during my TFA-mediated DMB deprotection. What are they and how can I prevent them?

A common issue with acid-catalyzed deprotection is the formation of a reactive 2,6-dimethoxybenzyl cation. This electrophile can be trapped by nucleophilic residues in your substrate, such as tryptophan, methionine, or even the desired deprotected product, leading to unwanted alkylation.

To mitigate this, the use of a "scavenger" is highly recommended. Scavengers are nucleophilic species added to the reaction mixture to trap the carbocation before it can react with your molecule of interest.

ScavengerTypical ConcentrationTarget Residues
Anisole5% (v/v)General purpose
Thioanisole5% (v/v)Particularly effective for sulfur-containing residues
Triethylsilane (TES)5% (v/v)A reducing scavenger that can also prevent other side reactions

Q4: When should I choose oxidative deprotection with DDQ over acidic conditions?

Oxidative deprotection with DDQ is an excellent choice when your molecule contains acid-labile functional groups that would not survive treatment with strong acids like TFA. DDQ offers a milder and more selective method for DMB removal.[1] This method is particularly advantageous in complex molecule synthesis where orthogonality of protecting groups is crucial.[1]

Q5: My oxidative deprotection with DDQ is sluggish. How can I optimize it?

While DDQ is a powerful oxidizing agent, several factors can influence the reaction rate:

  • Solvent Choice: The reaction is often performed in a mixture of an organic solvent (like DCM or toluene) and water. The presence of water is crucial for the hydrolysis of the intermediate species.[4]

  • Stoichiometry of DDQ: Typically, 1.1 to 1.5 equivalents of DDQ are used. An excess may be required for less reactive substrates.

  • Temperature: While many reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can accelerate the deprotection.

Troubleshooting Guide

This section addresses specific problems you may encounter during the deprotection of the 2,6-DMB group.

Problem 1: Low Yield of Deprotected Product
Potential Cause Troubleshooting Steps
Incomplete Reaction (Acidic) Increase TFA concentration (e.g., from 20% to 50% in DCM). Extend reaction time and monitor by TLC or LC-MS. Consider gentle heating if the substrate is stable.
Incomplete Reaction (Oxidative) Ensure the presence of water in the reaction mixture. Increase the equivalents of DDQ. Gently heat the reaction.
Product Degradation If your product is acid-sensitive, switch to oxidative deprotection with DDQ. For base-sensitive products, ensure the workup is neutral or slightly acidic.
Side Product Formation Add a scavenger like anisole or triethylsilane to the TFA deprotection mixture.
Problem 2: Formation of a Colored Impurity During DDQ Deprotection

The reaction with DDQ produces 2,3-dichloro-5,6-dicyanohydroquinone (DDQH2) as a byproduct, which can sometimes impart color to the reaction mixture.[1]

  • Workup Procedure: A wash with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate during the workup can help remove this byproduct.[1]

  • Purification: The byproduct is typically removed during standard silica gel chromatography.

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection using TFA

This protocol provides a general starting point for the solution-phase deprotection of a 2,6-DMB ether.

  • Dissolution: Dissolve the 2,6-DMB protected substrate in dichloromethane (DCM).

  • Scavenger Addition (Recommended): Add a scavenger such as anisole (5% v/v).

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the desired concentration (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene (3x) to remove residual TFA.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization.

Protocol 2: Oxidative Deprotection using DDQ

This protocol is suitable for substrates sensitive to acidic conditions.

  • Dissolution: Dissolve the 2,6-DMB protected substrate in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).

  • DDQ Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The solution may turn dark green or brown as the charge-transfer complex forms. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography.

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms can aid in optimizing your deprotection strategy.

Acid-Catalyzed Deprotection Mechanism

The deprotection proceeds via an SN1-type mechanism. The electron-donating methoxy groups stabilize the resulting benzylic carbocation.

AcidicDeprotection sub R-O-DMB protonated R-O(H+)-DMB sub->protonated + H+ alcohol R-OH protonated->alcohol - DMB+ cation DMB+ scavenged Scavenger-DMB cation->scavenged + Scavenger

Caption: Acid-catalyzed deprotection of a DMB ether.

Oxidative Deprotection Mechanism with DDQ

The reaction is initiated by the formation of a charge-transfer complex between the electron-rich DMB group and the electron-poor DDQ.[1]

OxidativeDeprotection sub R-O-DMB ct_complex [R-O-DMB • DDQ] sub->ct_complex + DDQ radical_cation [R-O-DMB•]+ ct_complex->radical_cation SET hemiacetal Hemiacetal Intermediate radical_cation->hemiacetal + H2O alcohol R-OH hemiacetal->alcohol Collapse byproduct 2,6-Dimethoxy- benzaldehyde hemiacetal->byproduct

Caption: Oxidative deprotection mechanism with DDQ.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting DMB deprotection.

References

  • BenchChem. Application Notes and Protocols for the Deprotection of 2,6-Dimethoxybenzoyl Esters.
  • Kókai, E., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.
  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES.
  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2012). Functional Group Protection. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Strategies for Purity Assessment of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a critical pharmacophore and intermediate, most notably in the synthesis of acetylcholinesterase inhibitors like Donepezil . Its structural duality—combining a basic piperidine nitrogen (pKa ~8.5) with an electron-rich dimethoxybenzyl moiety—presents a classic chromatographic challenge.

The Analytical Challenge:

  • Basic Nitrogen: Causes severe peak tailing on traditional C18 columns due to interaction with residual silanols.

  • Impurity Profiling: Must resolve the starting materials (2,6-dimethoxybenzaldehyde and 4-piperidone) and potential oxidative degradants (N-oxides).

This guide compares two validated approaches: a Standard C18 Method (Generic) versus an Optimized Phenyl-Hexyl Method (Targeted). While C18 is the industry workhorse, our comparative data demonstrates that Phenyl-Hexyl chemistry offers superior selectivity for this aromatic-rich intermediate.

Comparative Methodology: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation mechanisms to determine the optimal purity assay.

Method A: The "Standard" C18 Approach
  • Column: C18 (L1), 5 µm, 250 x 4.6 mm.[1]

  • Mechanism: Purely hydrophobic interaction.

  • Outcome: Adequate retention, but prone to peak tailing (Tailing Factor > 1.5) and poor resolution between the aldehyde impurity and the main peak due to similar hydrophobicity.

Method B: The "Optimized" Phenyl-Hexyl Approach
  • Column: Phenyl-Hexyl (L11), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Mixed-mode retention (Hydrophobic +

    
    -
    
    
    
    interactions).
  • Outcome: The

    
    -electrons of the stationary phase interact specifically with the electron-rich 2,6-dimethoxybenzyl ring. This "orthogonal" selectivity creates a wider resolution window for impurities and sharper peak shapes for the basic amine.
    
Performance Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (RT) 8.4 min6.2 minMethod B is faster
USP Tailing Factor (

)
1.6 (Acceptable)1.1 (Excellent) Method B reduces silanol interaction
Resolution (

)
2.1 (vs. Aldehyde)4.5 (vs. Aldehyde) Method B offers superior selectivity
Theoretical Plates (

)
~4,500~8,200Method B yields sharper peaks

Visualizing the Separation Logic

The following diagram illustrates the mechanistic difference driving the superior performance of Method B.

SeparationLogic cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte 1-(2,6-Dimethoxybenzyl) piperidin-4-one C18_Mech Hydrophobic Interaction Only Analyte->C18_Mech Alkyl Chain Binding Phenyl_Mech Hydrophobic + Pi-Pi Interaction Analyte->Phenyl_Mech Aromatic Stacking Result_A Similar Selectivity for Impurities C18_Mech->Result_A Result_B Enhanced Selectivity for Aromatic Ring Phenyl_Mech->Result_B

Caption: Mechanistic comparison showing how Pi-Pi interactions in Method B provide orthogonal selectivity for the dimethoxybenzyl moiety.

Recommended Experimental Protocol (Method B)

Based on the comparative data, Method B is recommended for validation.

Chromatographic Conditions[2][3][4][5][6]
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with diluted Orthophosphoric Acid). Note: Low pH keeps the piperidine nitrogen protonated, preventing silanol binding.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: 230 nm (Maximizes sensitivity for the benzoyl chromophore).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
10.04060
12.04060
12.19010
15.09010
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 1-(2,6-Dimethoxybenzyl)piperidin-4-one reference standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock Solution to 0.1 mg/mL using Mobile Phase A:B (50:50).

Validation Workflow & Criteria (ICH Q2(R2))

Validation must ensure the method is "fit for purpose."[3] The following workflow outlines the critical path from development to final reporting.

ValidationWorkflow Start Validation Planning (Define ATP) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range (5 levels: 50-150%) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness Report Final Validation Report Robustness->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

  • Acid/Base: 0.1N HCl / 0.1N NaOH at 60°C for 2 hours.

  • Oxidation: 3% H₂O₂ (Critical: Watch for N-oxide formation at RT + 2 min).

  • Acceptance: Peak purity index > 0.999 (using PDA detector).

Linearity & Range[8]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known impurities or API into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision (System & Method)[9][10]
  • System Precision: 6 replicate injections of standard. RSD

    
     2.0%.[4]
    
  • Method Precision: 6 separate preparations of a single sample batch. RSD

    
     2.0%.[4]
    

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Reddy, K. V., et al. (2004). "Identification and characterization of potential impurities of donepezil." Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058. [Link]

Sources

A Definitive Guide to the Structural Confirmation of 1-(2,6-Dimethoxybenzyl)piperidin-4-one using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While techniques like mass spectrometry can confirm molecular weight and 1D NMR provides a preliminary sketch, complex scaffolds demand a more sophisticated approach. This guide provides an in-depth, practical walkthrough for confirming the structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-one (Molecular Formula: C₁₄H₁₉NO₃[1][2]), a common intermediate in pharmaceutical synthesis[3], using a suite of 2D Nuclear Magnetic Resonance (NMR) experiments.

We will move beyond a simple recitation of steps to explore the causality behind the experimental choices, demonstrating how a combination of COSY, HSQC, and HMBC experiments creates a self-validating system for structural elucidation.

The Challenge: Beyond a Simple Spectrum

At first glance, the structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-one appears straightforward. It consists of two primary fragments: a 2,6-dimethoxybenzyl group and a piperidin-4-one ring.

Chemical structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

Figure 1: Structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-one with atom numbering for NMR assignment.

However, 1D ¹H NMR alone can be deceptive. The piperidine ring protons, in particular, exist in similar chemical environments, leading to overlapping signals that are difficult to assign definitively. Furthermore, confirming the precise point of attachment between the benzyl and piperidine moieties requires evidence of through-bond connectivity, which 1D NMR cannot provide. This is where 2D NMR becomes an indispensable tool.[4][5][6]

The 2D NMR Toolkit: A Multi-faceted Approach

To solve this structural puzzle, we employ a trio of powerful 2D NMR experiments. Each provides a unique piece of information, and together they offer a complete picture of the molecular architecture.

  • COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton (¹H-¹H) connectivity.[7][8] A cross-peak in a COSY spectrum indicates that two protons are J-coupled, typically meaning they are on adjacent carbons (a three-bond separation). This allows us to trace out the spin systems within the molecule, like connecting the dots to form the backbone of the piperidine and aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[9][10] Each cross-peak in an HSQC spectrum acts as a definitive label, linking a specific proton signal to its corresponding carbon signal. An "edited" HSQC can further distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing the same information as a DEPT-135 experiment but with much higher sensitivity.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the entire molecular jigsaw. HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J_CH, ³J_CH, and sometimes ⁴J_CH).[11][12] It is this experiment that allows us to "jump" across atoms that have no protons, such as quaternary carbons (like the carbonyl C4') and heteroatoms (like the nitrogen), to definitively link the different fragments of the molecule.[13][14]

Experimental Workflow: A Protocol for Success

The quality of the data is paramount. The following protocol outlines a robust procedure for acquiring high-quality 2D NMR spectra.

1. Sample Preparation:

  • Analyte: 1-(2,6-Dimethoxybenzyl)piperidin-4-one (15-20 mg).

  • Solvent: Deuterated chloroform (CDCl₃, 0.6 mL). Ensure the solvent is free of water and other impurities.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

  • Procedure: Dissolve the compound completely in the deuterated solvent within a clean, dry 5 mm NMR tube.

2. NMR Spectrometer & General Parameters:

  • Instrument: A 500 MHz NMR spectrometer equipped with a cryoprobe is ideal for sensitivity.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra first. These are essential for determining the correct spectral widths for the 2D experiments and for final referencing.

3. 2D Experiment Acquisition:

ExperimentKey Parameters & Rationale
¹H-¹H COSY Type: Gradient-selected, Double-Quantum Filtered (gDQF-COSY). Rationale: DQF-COSY provides cleaner spectra with reduced diagonal peak artifacts compared to standard COSY, making cross-peaks easier to identify.[12]
¹H-¹³C HSQC Type: Edited, gradient-selected HSQC. Rationale: This is a highly sensitive proton-detected experiment.[10] The "edited" feature allows for the differentiation of CH₂ signals from CH and CH₃ signals by their phase, which is invaluable for assignment.[11]
¹H-¹³C HMBC Type: Gradient-selected HMBC. Long-Range Coupling Delay: Optimized for an average long-range J-coupling of 8 Hz. Rationale: This value is a good compromise for detecting both ²J and ³J correlations.[11][12] The number of scans should be significantly higher than for HSQC to detect the weaker, long-range correlations.

Data Interpretation: A Step-by-Step Elucidation

Let's walk through the interpretation of the expected 2D NMR data to assemble the structure of 1-(2,6-Dimethoxybenzyl)piperidin-4-one.

Step 1: Assembling the Fragments with COSY

The COSY spectrum reveals the proton-proton connectivities within the two main spin systems.

COSY_Correlations cluster_piperidine Piperidin-4-one Ring cluster_aromatic Aromatic Ring H2_ax H2'ax H2_eq H2'eq H3_ax H3'ax H3_eq H3'eq H5_ax H5'ax H5_eq H5'eq H6_ax H6'ax H6_eq H6'eq H3 H3 H4 H4 H3->H4 H5 H5 H4->H5 caption Figure 2. Expected ¹H-¹H COSY correlations.

Figure 2. Expected ¹H-¹H COSY correlations.

  • Piperidin-4-one Ring: We expect to see two isolated spin systems due to the interruption by the carbonyl group (C4') and the nitrogen atom. One system will show correlations between the protons on C2' and C3', and the other will show correlations between protons on C5' and C6'.

  • Aromatic Ring: A clear correlation path will be visible from H3 to H4 and from H4 to H5, confirming the substitution pattern.

Step 2: Assigning Direct Connections with HSQC

The HSQC spectrum provides the definitive link between each proton and its attached carbon. This allows us to assign the carbon signals based on the more easily distinguished proton signals.

¹H SignalDirectly Bonded ¹³CMultiplicity (from Edited HSQC)Assignment
~7.2 ppm~130 ppmCHC4-H
~6.5 ppm~104 ppmCHC3-H & C5-H
~3.8 ppm~56 ppmCH₃OCH₃
~3.6 ppm~58 ppmCH₂C7-H₂ (Benzylic)
~2.8 ppm~53 ppmCH₂C2'-H₂ & C6'-H₂
~2.5 ppm~41 ppmCH₂C3'-H₂ & C5'-H₂

Table 1: Predicted ¹H-¹³C one-bond correlations from the HSQC spectrum.

Step 3: Bridging the Gaps with HMBC

The HMBC spectrum provides the critical long-range correlations that piece the entire structure together. It confirms the placement of the methoxy groups, the carbonyl group, and, most importantly, the linkage between the benzyl and piperidine fragments.

// Key HMBC correlations H_OMe -> C2; H_OMe -> C6; H7 -> C1; H7 -> C2; H7 -> C6; H7 -> C2_prime; H7 -> C6_prime; H2_prime -> C4_prime;

caption [label="Figure 3. Key HMBC correlations confirming connectivity.", shape=plaintext, fontcolor="#5F6368"]; }

Figure 3. Key HMBC correlations confirming connectivity.

Key Validating Correlations:

  • Benzyl-Piperidine Linkage: The most crucial correlations will be from the benzylic methylene protons (H7) to the piperidine carbons C2' and C6'. This three-bond correlation (H7-C7-N-C2'/C6') is unambiguous proof of the N-benzyl linkage.

  • Methoxy Group Placement: Correlations from the methoxy protons (~3.8 ppm) to the aromatic carbons C2 and C6 confirm their positions.

  • Piperidin-4-one Structure: Correlations from the protons at C2'/C6' and C3'/C5' to the carbonyl carbon (C4', expected > 200 ppm) confirm the ketone functionality at the 4-position.

  • Aromatic Substitution: Correlations from the benzylic protons (H7) to the quaternary aromatic carbon C1 and the methoxy-bearing carbons C2 and C6 further solidify the structure of the benzyl ring.

Comparison & Conclusion: The Power of a Multi-Experiment Approach

Relying solely on 1D NMR or a single 2D experiment would leave significant ambiguity. For instance, without HMBC, one could not definitively rule out an alternative isomer where the benzyl group is attached elsewhere. The true analytical power lies in the synergy of the experiments:

  • COSY builds the proton frameworks.

  • HSQC assigns the carbons directly attached to those protons.

  • HMBC connects these frameworks across non-protonated centers.

References

  • MySkinRecipes. 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione. Available from: [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available from: [Link]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Available from: [Link]

  • Arulraj, R. et al. (2021).
  • Bioactive Conformational Ensemble Database. 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (E20) Summary. Available from: [Link]

  • Chemistry LibreTexts. (2022). COSY Spectra. Available from: [Link]

  • PubChemLite. 1-(2,6-dimethoxybenzyl)piperidin-4-one. Available from: [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • YouTube. (2020). 2D NMR- Worked Example 1 (COSY). Available from: [Link]

  • Bentham Science Publishers. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Available from: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]

  • Chemistry LibreTexts. (2024). HMBC. Available from: [Link]

  • ACS Publications. (2024). Scaffolded Structure Determination Activities Utilizing 2D NMR Spectroscopy of Simple Organic Molecules. Journal of Chemical Education. Available from: [Link]

  • Sundaresan, K. et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Weizmann Institute of Science. COSY. Available from: [Link]

  • YouTube. (2013). How to interpret a HSQC NMR Spectrum. Available from: [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]

  • University of California, San Diego. 2D NMR FOR THE CHEMIST. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available from: [Link]

  • YouTube. (2025). What Is COSY NMR? - Chemistry For Everyone. Available from: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • Wisdomlib. Heteronuclear Multiple Bond Connectivity: Significance and symbolism. Available from: [Link]

  • anucem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

  • PubMed Central. (2021). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Available from: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

Sources

A Comparative Guide to Dimethoxybenzyl (DMB) Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2][3][4] The synthesis of complex piperidine derivatives often necessitates the temporary protection of the ring's secondary amine to ensure chemoselectivity during subsequent transformations. Among the arsenal of amine protecting groups, the dimethoxybenzyl (DMB) family offers a versatile balance of stability and selective cleavage under mild conditions.

This guide provides an in-depth comparative analysis of the two most common DMB isomers—2,4-dimethoxybenzyl and 3,4-dimethoxybenzyl—as N-protecting groups in piperidine synthesis. We will explore the underlying chemical principles that govern their reactivity, provide representative experimental protocols, and offer data-driven insights to guide your selection process.

The Rationale for N-Protection in Piperidine Synthesis

The secondary amine of the piperidine ring is both nucleophilic and basic. This inherent reactivity can interfere with a wide range of synthetic operations, including but not limited to:

  • Reactions with electrophiles: Unprotected piperidine will readily react with alkylating agents, acylating agents, and other electrophiles intended for different parts of the molecule.

  • Base-catalyzed side reactions: The basicity of the piperidine nitrogen can promote undesired side reactions, such as enolization or elimination.

  • Metal-catalyzed cross-couplings: The lone pair on the nitrogen can coordinate to and potentially deactivate metal catalysts.

A suitable protecting group masks this reactivity and must be installable in high yield, stable to a variety of reaction conditions, and removable selectively in high yield without affecting other functional groups.[5] The DMB groups excel in this role due to their susceptibility to cleavage under specific acidic or oxidative conditions, offering an orthogonal deprotection strategy to many other common protecting groups.

The Contestants: 2,4-DMB vs. 3,4-DMB

The key difference between the 2,4-DMB and 3,4-DMB protecting groups lies in the substitution pattern of the electron-donating methoxy groups on the benzene ring. This seemingly subtle distinction has significant consequences for the electronic properties of the benzyl system and, therefore, its lability.

  • 2,4-Dimethoxybenzyl (2,4-DMB): With methoxy groups at the ortho and para positions, the benzylic carbon is rendered highly electron-rich. This electronic arrangement makes the 2,4-DMB group exceptionally sensitive to both acid-catalyzed and oxidative cleavage.

  • 3,4-Dimethoxybenzyl (3,4-DMB or Veratryl): The meta and para positioning of the methoxy groups also results in an electron-rich aromatic ring, but the activating effect on the benzylic position is less pronounced compared to the 2,4-isomer. Consequently, the 3,4-DMB group is generally more stable.

The increased electron-donating ability of the 2,4-dimethoxy arrangement is crucial for facilitating cleavage. Both acid- and oxidant-mediated deprotections rely on the formation of a stable benzylic carbocation intermediate. The ortho and para methoxy groups are better positioned to stabilize this positive charge through resonance, thus lowering the activation energy for cleavage.[6]

Comparative Analysis of Deprotection Strategies

The primary advantage of DMB protecting groups is the availability of two distinct and orthogonal cleavage pathways: acid-catalyzed hydrolysis and oxidative cleavage.

Acid-Catalyzed Cleavage

This method relies on the protonation of a methoxy group, followed by the departure of the piperidine nitrogen and the formation of a resonance-stabilized DMB carbocation. This cation is then trapped by a nucleophile or scavenger present in the reaction mixture. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[7][8][9][10]

Due to its superior ability to stabilize the intermediate carbocation, the 2,4-DMB group is significantly more acid-labile than the 3,4-DMB group . This allows for its removal under milder TFA concentrations or at lower temperatures. In complex syntheses, this differential lability can be exploited for selective deprotection. For instance, a 2,4-DMB group might be cleaved in the presence of a 3,4-DMB or a less sensitive p-methoxybenzyl (PMB) group.[11] However, in some heterocyclic systems, cleavage of N-DMB groups can be challenging, occasionally requiring stronger acids like triflic acid.[12]

Oxidative Cleavage

Oxidative cleavage provides a powerful orthogonal approach, allowing DMB removal while leaving acid-sensitive groups (e.g., Boc, t-butyl esters) intact. The most common oxidant is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][11][13][14] The reaction proceeds via the formation of a charge-transfer complex between the electron-rich DMB ring and the electron-poor DDQ.[6]

The rate of this reaction is directly proportional to the electron density of the benzyl ring. Therefore, the 2,4-DMB group reacts significantly faster with DDQ than the 3,4-DMB group . This principle was systematically demonstrated by Horita and Yonemitsu in their seminal work on the selective deprotection of substituted benzyl ethers, which showed that the ease of oxidative cleavage correlates with the oxidation potential of the aromatic ring.[15][16] Other oxidative systems, such as using phenyliodine(III) bis(trifluoroacetate) (PIFA), have also been shown to be effective for cleaving 3,4-DMB groups under mild conditions, particularly when DDQ proves unsuitable.[17]

Data Summary: A Head-to-Head Comparison

While direct comparative studies on piperidine itself are scarce, we can extrapolate from the established principles of physical organic chemistry and data from related systems to generate a comparative performance summary.

Feature2,4-Dimethoxybenzyl (2,4-DMB)3,4-Dimethoxybenzyl (3,4-DMB)Rationale & References
Protection Yield HighHighStandard N-alkylation reaction; yields are typically excellent for both.
Stability Good (stable to bases, nucleophiles, hydrogenation)Very Good (more stable than 2,4-DMB to acidic conditions)The lower electron-donating capacity of the 3,4-system confers greater stability.[15]
Acid Lability High (cleaved with mild TFA, e.g., 5-20% in DCM)Moderate (requires stronger TFA, e.g., >50% or elevated temp.)Enhanced carbocation stabilization by ortho and para methoxy groups.[7][8][9]
Oxidative Lability High (rapid cleavage with DDQ)Moderate (slower cleavage with DDQ)Higher electron density of the 2,4-substituted ring facilitates faster charge-transfer complex formation.[6][11][15]
Orthogonality Excellent (orthogonal to Fmoc, Cbz, most silyl ethers)Excellent (orthogonal to Fmoc, Cbz, most silyl ethers)Both are stable to conditions used for removing many other common protecting groups.
Best For Scaffolds requiring very mild deprotection; selective removal over 3,4-DMB or PMB.General use where greater stability is required during synthesis.Based on relative labilities.

Experimental Protocols

The following protocols are representative procedures for the protection of piperidine and subsequent deprotection of the N-DMB group. Researchers should optimize conditions for their specific substrates.

Workflow for DMB Protection and Deprotection of Piperidine

G cluster_protection Protection Step cluster_deprotection Deprotection Pathways P1 Piperidine + DMB-Cl P4 N-DMB Piperidine P1->P4 Stir at RT to 60 °C P2 Base (e.g., K2CO3, DIPEA) P2->P1 P3 Solvent (e.g., ACN, DMF) P3->P1 D1 N-DMB Piperidine P4->D1 Purified Intermediate D_Acid Acidic Cleavage (TFA/DCM + Scavenger) D1->D_Acid Orthogonal Pathway 1 D_Ox Oxidative Cleavage (DDQ in DCM/H2O) D1->D_Ox Orthogonal Pathway 2 D2 Piperidine•TFA Salt D_Acid->D2 D4 Piperidine D_Ox->D4 D3 Free Piperidine D2->D3 Aqueous Workup (Base) G cluster_acid Acid-Catalyzed Cleavage Mechanism cluster_oxidative Oxidative Cleavage Mechanism (DDQ) A1 N-DMB Piperidine A2 Protonated Intermediate A1->A2 + H+ (TFA) A3 DMB Carbocation + Piperidine A2->A3 - CH3OH A4 Trapped Cation + Piperidine A3->A4 + Scavenger B1 N-DMB Piperidine B2 Charge-Transfer Complex B1->B2 + DDQ B3 Radical Cation Intermediate B2->B3 SET B4 Iminium Ion + DDQH- B3->B4 H+ transfer B5 Piperidine + DDQH2 B4->B5 + H2O

Sources

A Senior Application Scientist's Guide to Benchmarking 1-(2,6-Dimethoxybenzyl)piperidin-4-one Derivatives Against Known Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel 1-(2,6-dimethoxybenzyl)piperidin-4-one derivatives against established cholinesterase inhibitors. We will delve into the scientific rationale behind the experimental design, provide detailed, validated protocols, and illustrate how to interpret and present the resulting data.

Introduction: The Rationale for Developing Novel Cholinesterase Inhibitors

The cholinergic hypothesis remains a cornerstone in the palliative treatment of Alzheimer's disease (AD).[1][2] This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in AD patients.[1][3] Consequently, inhibiting the enzymes that degrade acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a clinically validated therapeutic strategy.[4][5]

Currently, drugs like donepezil, rivastigmine, and galantamine are standard-of-care cholinesterase inhibitors.[4] Donepezil is a reversible inhibitor of acetylcholinesterase.[6][7] Rivastigmine, on the other hand, inhibits both acetylcholinesterase and butyrylcholinesterase.[8][9] Galantamine also inhibits acetylcholinesterase and modulates nicotinic acetylcholine receptors.[10] While these drugs provide symptomatic relief, their efficacy can be modest and accompanied by side effects. This necessitates the search for novel, more potent, and selective inhibitors.

The 1-(2,6-dimethoxybenzyl)piperidin-4-one scaffold has emerged as a promising starting point for the development of new central nervous system-active agents. The piperidine ring is a common motif in many neurologically active compounds. This guide will walk you through a rigorous, multi-faceted approach to compare the inhibitory potential of your novel derivatives against these established drugs.

The Benchmarking Workflow: A Multi-Assay Approach

A robust evaluation of novel inhibitors requires a tiered approach, moving from initial biochemical screening to more complex cell-based models. This workflow ensures that you are not only assessing direct enzyme inhibition but also considering factors like cell permeability and cytotoxicity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Interpretation & Comparison A AChE Inhibition Assay (Ellman's Method) B BuChE Inhibition Assay (Ellman's Method) A->B Parallel Screening C IC50 Determination B->C Data Analysis F Comparative Analysis of IC50 Values C->F D Cytotoxicity Assay (MTT Assay) E Cellular Cholinesterase Inhibition Assay D->E Assess Viability First E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: A typical workflow for benchmarking novel cholinesterase inhibitors.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

The initial step is to determine the direct inhibitory effect of your 1-(2,6-dimethoxybenzyl)piperidin-4-one derivatives on purified AChE and BuChE. The most widely accepted method for this is the spectrophotometric method developed by Ellman.[11][12][13]

Principle of the Ellman's Method

This assay relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme.[13][14] This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[15] The rate of color formation, measured at 412 nm, is directly proportional to the enzyme's activity.[12][13] The presence of an inhibitor will reduce the rate of this color change.

Detailed Protocol for AChE/BuChE Inhibition Assay

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (1-(2,6-dimethoxybenzyl)piperidin-4-one derivatives)

  • Known inhibitors (Donepezil, Rivastigmine, Galantamine) as positive controls

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water.

    • Prepare stock solutions of your test compounds and the known inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzymes (AChE and BuChE) in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of various concentrations of your test compounds or known inhibitors to the wells. For the control (uninhibited reaction), add 20 µL of the solvent.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the DTNB solution to each well.

    • Add 20 µL of the enzyme solution (AChE or BuChE) to each well.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes. This allows the inhibitors to bind to the enzyme.[16]

  • Initiating the Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BuChE) to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

Data Analysis: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Calculation Steps:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor. This is determined from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value. [17][18]

Table 1: Hypothetical IC50 Values for Novel Derivatives and Known Inhibitors

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
Derivative 10.051.224
Derivative 20.80.50.625
Donepezil0.025.8290
Rivastigmine0.40.030.075
Galantamine0.510.220.4

Cell-Based Assays: Assessing Efficacy and Cytotoxicity in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, they do not provide information on a compound's ability to cross cell membranes or its potential toxicity to cells. Therefore, cell-based assays are an essential next step.[19]

Cytotoxicity Assessment: The MTT Assay

Before evaluating the inhibitory activity in a cellular context, it is imperative to determine the cytotoxicity of your compounds. The MTT assay is a widely used colorimetric method for this purpose.[20]

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[20] The amount of formazan produced is proportional to the number of viable cells.

Cell Line Selection: A human neuroblastoma cell line, such as SH-SY5Y, is a relevant choice for these studies as it expresses both AChE and BuChE and is of neuronal origin.

Detailed Protocol for MTT Assay:

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds and known inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of your test compounds or known inhibitors. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the cells for 24-48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100

Plot the % cell viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Table 2: Hypothetical Cytotoxicity Data

CompoundCC50 on SH-SY5Y cells (µM)
Derivative 1> 100
Derivative 285
Donepezil> 100
Rivastigmine> 100
Galantamine> 100

A high CC50 value is desirable, indicating low cytotoxicity.

The Cholinergic Signaling Pathway and its Relevance

Understanding the context in which these inhibitors function is crucial. In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, binds to nicotinic and muscarinic receptors on the postsynaptic neuron, and is then rapidly hydrolyzed by AChE. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine levels.[2][21] Cholinesterase inhibitors aim to counteract this by increasing the synaptic concentration of acetylcholine.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Inhibitor Action A Choline + Acetyl-CoA B Acetylcholine (ACh) A->B Choline Acetyltransferase (ChAT) C Vesicular ACh Transporter B->C D ACh C->D Release E Acetylcholinesterase (AChE) D->E Hydrolysis H Nicotinic Receptor D->H I Muscarinic Receptor D->I F Choline + Acetate E->F G Choline Transporter F->G Reuptake G->A J Signal Transduction H->J I->J K 1-(2,6-Dimethoxybenzyl)piperidin-4-one Derivatives & Known Inhibitors K->E Inhibition

Sources

A Researcher's Guide to the Cytotoxicity of Substituted Piperidin-4-ones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel anticancer agents with improved efficacy and selectivity is a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds explored, the piperidin-4-one nucleus has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent cytotoxicity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of different substituted piperidin-4-ones, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols for their evaluation.

The Piperidin-4-one Scaffold: A Versatile Core for Anticancer Drug Design

The piperidin-4-one ring system is a versatile template for the synthesis of bioactive molecules. Its non-planar, chair-like conformation allows for the introduction of various substituents at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. Numerous studies have demonstrated that modifications at the N1, C3, and C5 positions of the piperidin-4-one core can profoundly influence its cytotoxic potency and selectivity.

Structure-Activity Relationship (SAR) Insights: Decoding the Cytotoxic Determinants

The cytotoxic potential of piperidin-4-one derivatives is intricately linked to the nature and position of their substituents. Analysis of the available data reveals several key SAR trends:

  • Substitution at N1: The substituent on the nitrogen atom of the piperidine ring plays a crucial role in modulating cytotoxicity. Acyl groups, such as dichloroacetyl, have been shown to enhance cytotoxic activity. Furthermore, the introduction of bulky aromatic or heteroaromatic moieties at this position can also lead to potent anticancer agents.

  • Substitution at C3 and C5: The most extensively studied derivatives are the 3,5-bis(benzylidene)piperidin-4-ones. The electronic properties of the substituents on the benzylidene rings are critical determinants of activity. Electron-withdrawing groups, such as halogens (fluoro, chloro) or trifluoromethyl groups, on the aromatic rings generally lead to increased cytotoxicity. Conversely, electron-donating groups like methoxy can have a variable effect, with their position on the ring influencing the outcome.

  • Dimeric Piperidin-4-ones: Linking two piperidin-4-one units through a spacer has emerged as a promising strategy to enhance cytotoxic potency. These dimeric compounds have shown significantly greater toxicity to various cancer cell lines compared to their monomeric counterparts.

The following diagram illustrates the key positions for substitution on the piperidin-4-one core that influence its cytotoxic activity.

Caption: Key substitution sites on the piperidin-4-one scaffold influencing cytotoxicity.

Comparative Cytotoxicity of Substituted Piperidin-4-ones

The cytotoxic efficacy of piperidin-4-one derivatives is typically evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) is a key metric for comparison. The table below summarizes the reported IC50 values for a selection of substituted piperidin-4-ones, highlighting the impact of different substitution patterns.

Compound/DerivativeSubstituentsCancer Cell LineIC50 (µM)Reference
1 3,5-bis(benzylidene)Human promyelocytic leukemia (HL-60)>10
2a N-malonyl-bis[3,5-bis(benzylidene)]Human promyelocytic leukemia (HL-60)0.08
3b N-succinyl-bis[3,5-bis(4-fluorobenzylidene)]Human promyelocytic leukemia (HL-60)0.05
2608 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)Human acute lymphoblastic leukemia (CEM)0.04
2610 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)Human acute lymphoblastic leukemia (CEM)0.03
B4125 Tetramethylpiperidine-substituted phenazineHuman colon cancer (COLO 320DM)0.48 µg/ml
Compound 17 3-CF3, 4-Cl phenylaminocarbonyl at N1, 2-methylHuman breast cancer (MCF7)22.7
Compound 26 4-NO2 phenylaminocarbonyl at N1, 2-ethylHuman breast cancer (MCF7)9.6

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

A significant body of evidence suggests that the cytotoxic effects of many substituted piperidin-4-ones are mediated through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism, characterized by a series of well-orchestrated molecular events.

Several studies have shown that cytotoxic piperidin-4-ones can induce:

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is often an early event, leading to oxidative stress and cellular damage.

  • Mitochondrial Depolarization: The accumulation of ROS can disrupt the mitochondrial membrane potential, a critical step in the initiation of the intrinsic apoptotic pathway.

  • Caspase Activation: Mitochondrial dysfunction triggers the release of pro-apoptotic factors, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. Effector caspases, such as caspase-3 and caspase-7, are responsible for the execution of apoptosis by cleaving key cellular substrates.

The following diagram illustrates the proposed signaling pathway for piperidin-4-one-induced apoptosis.

Apoptosis_Pathway Piperidinone Substituted Piperidin-4-one ROS ↑ Reactive Oxygen Species (ROS) Piperidinone->ROS Mito_Depol Mitochondrial Membrane Depolarization ROS->Mito_Depol Caspase9 Caspase-9 Activation Mito_Depol->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by cytotoxic piperidin-4-ones.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line of choice (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom microplates

  • Test compounds (substituted piperidin-4-ones) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. It is crucial to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells to avoid solvent-induced toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include appropriate controls: untreated cells (vehicle control) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The following diagram outlines the workflow of the MTT assay.

MTT_Assay_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day4 Day 4/5 Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat Cells with Piperidin-4-ones Incubation_24h->Compound_Treatment Incubation_48h Incubate 24-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 2-4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan (DMSO) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading

Caption: A typical workflow for determining the cytotoxicity of piperidin-4-ones using the MTT assay.

Conclusion and Future Directions

Substituted piperidin-4-ones represent a promising class of cytotoxic agents with the potential for further development as anticancer therapeutics. The structure-activity relationships highlighted in this guide provide a framework for the rational design of more potent and selective analogs. The induction of apoptosis via the intrinsic pathway appears to be a key mechanism of action for many of these compounds. The provided MTT assay protocol offers a robust and reliable method for screening and comparing the cytotoxic profiles of novel piperidin-4-one derivatives.

Future research should focus on expanding the diversity of substituents at all positions of the piperidin-4-one ring, exploring novel dimeric and hybrid structures, and conducting in-depth mechanistic studies to identify specific molecular targets. Furthermore, evaluating the in vivo efficacy and safety of the most promising candidates will be crucial for their translation into clinical applications.

References

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Contreras L, et al. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. Cell Oncol (Dordr). 2022;45(4):761-776.
  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Contreras L, et al. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. BMC Cancer. 2022;22(1):733.
  • Lin Y, et al. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. Antioxidants (Basel). 2022;11(12):2343. Available from: [Link]

  • Brindani N, et al. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. J Med Chem. 2021;64(23):17286-17311. Available from: [Link]

  • Van Rensburg CE, et al. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Anticancer Res. 1999;19(5B):4089-4092. Available from: [Link]

  • Dimmock JR, et al. Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. Molecules. 2024;29(2):373. Available from: [Link]

  • Repiso-García A, et al. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceuticals (Basel). 2023;16(12):1694. Available from: [Link]

  • Al-Warhi T, et al. Barbiturate- And Thiobarbituarte-Based s-Triazine Hydrazone Derivatives with Promising Antiproliferative Activities. Molecules. 2021;26(16):4999. Available from: [Link]

  • Khlebnikov AI, et al. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Int J Mol Sci. 2021;22(21):11585. Available from: [Link]

  • Che Razali NS, et al. Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells. PeerJ. 2020;8:e9349. Available from: [Link]

  • El-Sayed MA, et al. Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. Bioorg Chem. 2021;115:105216. Available from: [Link]

  • Unciti-Broceta A, et al. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Sci Rep. 2024;14(1):24151. Available from: [Link]

  • Frolov A, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(19):6427. Available from: [Link]

  • Tang F, et al. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS-mitochondria-associated signalling pathway. J Cell Mol Med. 2021;25(18):8935-8945. Available from: [Link]

  • Sabancılar İ, et al. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. 2025;2(1):1-7. Available from: [Link]

  • Rodríguez-Lozano A, et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2022;27(23):8283. Available from: [Link]

  • Rather RA, Bhagat M. Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer. ResearchGate. 2021. Available from: [Link]

  • Lartigue L, et al. Caspase-independent Mitochondrial Cell Death Results from Loss of Respiration, Not Cytotoxic Protein Release. Mol Biol Cell. 2009;20(24):5173-5183. Available from: [Link]

  • Ricci JE, et al. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis. J Cell Biol. 2003;160(1):65-75. Available from: [Link]

  • McIlwain DR, et al. Caspase Functions in Cell Death and Disease. Cold Spring Harb Perspect Biol. 2013;5(4):a008656. Available from: [Link]

  • Li H, et al. Caspase Cleaved BID Targets Mitochondria and is Required for Cytochrome c Release, while BCL-XL Prevents This Release but Not Tumor Necrosis Factor-R1/Fas Death. J Biol Chem. 1998;273(27):16743-16746. Available from: [Link]

A Researcher's Guide to De-Risking 1-(2,6-Dimethoxybenzyl)piperidin-4-one Derivatives: A Comparative Approach to Off-Target Liability

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(2,6-dimethoxybenzyl)piperidin-4-one scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a diverse array of biologically active agents. Derivatives of this class have shown promise in targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. However, the journey from a promising hit to a clinical candidate is fraught with peril, with off-target interactions being a primary cause of unforeseen toxicity and late-stage attrition. This guide provides a comprehensive framework for assessing and mitigating the off-target liabilities of 1-(2,6-dimethoxybenzyl)piperidin-4-one derivatives, offering a comparative analysis of potential off-target classes and detailed experimental protocols for their evaluation.

The Imperative of Early and Comprehensive Off-Target Profiling

Off-target pharmacology, the unintended interaction of a drug candidate with proteins other than its primary therapeutic target, can lead to a spectrum of adverse drug reactions (ADRs). For piperidine-containing molecules, the structural motifs that confer desired on-target activity can also predispose them to interactions with a variety of other receptors, ion channels, and enzymes. Early identification of these liabilities is not merely a regulatory hurdle but a critical step in building a robust safety profile and informing lead optimization strategies.[1][2][3] A proactive, rather than reactive, approach to safety pharmacology allows for the rational design of more selective and, ultimately, safer medicines.

Strategic Triage: A Tiered Approach to Off-Target Screening

A systematic evaluation of off-target effects is best approached in a tiered manner, starting with broad panels and progressing to more focused, functional assessments as a compound advances.

Caption: A tiered workflow for assessing off-target liabilities.

Common Off-Target Families for Piperidine-Based Scaffolds

Based on the recurring off-target profiles of approved drugs containing the piperidine moiety, such as acetylcholinesterase inhibitors and atypical antipsychotics, several key protein families warrant particular attention when evaluating 1-(2,6-dimethoxybenzyl)piperidin-4-one derivatives.[4][5][6][7][8]

G-Protein Coupled Receptors (GPCRs)

The structural similarity of the benzylpiperidine core to endogenous ligands for various GPCRs makes this a high-priority target class for off-target screening.

  • Dopaminergic and Serotonergic Receptors: Atypical antipsychotics, many of which feature a piperidine core, are well-known for their complex pharmacology at dopamine (D1, D2-like) and serotonin (5-HT1A, 5-HT2A/2C) receptors.[7][9] Unintended modulation of these receptors can lead to a range of CNS side effects, including extrapyramidal symptoms, sedation, and mood disturbances.

  • Adrenergic and Histaminergic Receptors: Interaction with alpha-adrenergic and H1 histamine receptors can result in cardiovascular effects such as orthostatic hypotension and sedation, respectively.[8]

  • Muscarinic Acetylcholine Receptors (mAChRs): Given that some piperidine-based drugs target acetylcholinesterase, cross-reactivity with muscarinic receptors is a potential liability, leading to anticholinergic side effects like dry mouth, blurred vision, and cognitive impairment.

Ion Channels
  • hERG (human Ether-à-go-go-Related Gene) Potassium Channel: Blockade of the hERG channel is a critical safety concern as it can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[10] The lipophilic and basic nature of many piperidine derivatives increases their propensity for hERG interaction.

  • Voltage-gated Calcium and Sodium Channels: Off-target modulation of these channels can impact cardiovascular and neuronal function.

Kinases

While often designed to be kinase inhibitors, promiscuous binding across the kinome can lead to unexpected toxicities. A comprehensive kinase selectivity profile is essential to understand the full spectrum of a compound's activity.[11]

Comparative Analysis of Off-Target Liabilities: Representative Compounds

While specific data for 1-(2,6-dimethoxybenzyl)piperidin-4-one derivatives is not publicly available, we can draw parallels from well-characterized piperidine-containing drugs to illustrate potential off-target profiles.

Target ClassRepresentative DrugCommon Off-Target InteractionsPotential Clinical Manifestation
GPCRs Risperidone (Atypical Antipsychotic)High affinity for 5-HT2A and D2 receptors; also binds to α1- and α2-adrenergic and H1 histaminergic receptors.[5][7]Extrapyramidal symptoms, sedation, orthostatic hypotension.[8]
Cholinesterases Donepezil (Acetylcholinesterase Inhibitor)Primarily targets acetylcholinesterase, but can have vagotonic effects.[4]Bradycardia, syncope, insomnia, gastrointestinal disturbances.[12][13]
Ion Channels Terfenadine (Antihistamine - withdrawn)Potent hERG channel blocker.QT prolongation, Torsades de Pointes.

Essential Experimental Protocols for Off-Target Assessment

A robust assessment of off-target liabilities relies on a suite of well-validated in vitro assays. The following protocols provide a foundation for generating high-quality, reproducible data.

Protocol 1: Broad Off-Target Profiling using a Radioligand Binding Panel

This initial screen provides a broad overview of a compound's interaction with a diverse set of targets. Commercial panels, such as the Eurofins Discovery SafetyScreen47™, offer a standardized and efficient approach.[2]

Objective: To identify potential off-target binding interactions across a wide range of receptors, ion channels, transporters, and enzymes at a single high concentration.

Methodology: Radioligand Displacement Assay [14][15][16][17]

  • Membrane Preparation: Prepare cell membrane fractions expressing the target of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target, and the test compound (typically at 10 µM).

  • Incubation: Incubate the plate to allow for competitive binding between the radioligand and the test compound.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Detection: Quantify the amount of bound radioligand on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound. A significant inhibition (typically >50%) flags a potential interaction for further investigation.

Caption: Workflow for an automated patch clamp hERG assay.

Conclusion: Building a Comprehensive Safety Profile

The assessment of off-target effects is an indispensable component of modern drug discovery. For 1-(2,6-dimethoxybenzyl)piperidin-4-one derivatives, a proactive and systematic approach to safety pharmacology is essential to de-risk these promising therapeutic agents. By employing a tiered screening strategy, focusing on high-priority target families, and utilizing robust experimental protocols, researchers can build a comprehensive understanding of a compound's off-target liabilities. This knowledge not only satisfies regulatory requirements but also provides invaluable insights to guide medicinal chemistry efforts toward the design of safer and more effective medicines. The principles and methodologies outlined in this guide provide a solid foundation for navigating the complex landscape of off-target pharmacology and increasing the probability of success in the challenging journey of drug development.

References

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(10), 957-971. [Link]

  • Al-Ghazawi, F. M., et al. (2022). Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer's Disease: A Narrative Review. Cureus, 14(3), e23533. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Maurer, S. M., & Eap, C. B. (2003). Clinical pharmacology of atypical antipsychotics: an update. CNS drugs, 17(1), 39-58. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Kandiah, N., et al. (2023). Psychiatric Adverse Events of Acetylcholinesterase Inhibitors in Alzheimer's Disease and Parkinson's Dementia: Systematic Review and Meta-Analysis. CNS Drugs, 37(10), 865-878. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • Metrion Biosciences. (2023). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • de Oliveira, G. A. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5485. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Chokhawala, K., & Stevens, L. (2024). Atypical Antipsychotic Agents. In StatPearls. StatPearls Publishing. [Link]

  • Kumar, A., et al. (2022). Proposed "Off Label" Indications for Cholinesterase Inhibitors. ResearchGate. [Link]

  • Stępnicki, P., et al. (2021). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Molecular Sciences, 22(11), 5897. [Link]

  • Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp. [Link]

  • Reaction Biology. (n.d.). Kinase Mapper. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • Wikipedia. (n.d.). Atypical antipsychotic. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Jelcic, N., et al. (2021). Inhibition of Acetylcholinesterase Modulates NMDA Receptor Antagonist Mediated Alterations in the Developing Brain. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Badr, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology, 6(1), 1-14. [Link]

  • Farre, C., & Fertig, N. (2012). Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in pharmacology, 3, 17. [Link]

  • Caccia, S. (2007). Differential pharmacology of atypical antipsychotics: Clinical implications. American Journal of Health-System Pharmacy, 64(10 Supplement 5), S4-S9. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

  • Charles River Laboratories. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability. [Link]

  • Gortney, J. S. (2021). Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People with Dementia: A Narrative Review. Therapeutics and Clinical Risk Management, 17, 865-877. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial chemistry & high throughput screening, 14(3), 180-192. [Link]

  • Albert, V., et al. (2023). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Pharmacology & Translational Science, 6(12), 1888-1899. [Link]

  • Evotec. (n.d.). hERG Safety Assay. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(2,6-Dimethoxybenzyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Overview & Chemical Identity

Compound Name: 1-(2,6-Dimethoxybenzyl)piperidin-4-one CAS Number: 397244-87-0 (Free base) / Related analogues: 3612-20-2 (N-Benzyl-4-piperidone) Synonyms: 1-[(2,6-Dimethoxyphenyl)methyl]piperidin-4-one; Donepezil Intermediate Physical State: Solid (typically crystalline powder) or viscous oil depending on purity/salt form.[1][2][3]

Operational Hazard Summary: This compound is a pharmacologically active intermediate used in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil). While often classified as Harmful (Acute Tox. 4) and Irritant (Skin/Eye Cat. 2) , structurally related piperidine derivatives can exhibit Acute Toxicity (Oral) . Strict adherence to the Precautionary Principle is required: treat as a potent bioactive agent until specific toxicological data confirms otherwise.[3]

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the specific vectors of exposure.[3] This compound possesses dual-hazard characteristics: the solvent-like properties of the piperidine ring and the biological activity associated with the benzyl moiety.[1][3]

Hazard ClassGHS CodeDescriptionMechanism of Injury
Acute Toxicity (Oral) H302 Harmful if swallowedSystemic absorption via GI tract; potential cholinergic effects.[1][3]
Skin Corrosion/Irritation H315 Causes skin irritationLipophilic nature allows dermal penetration; local inflammation.[3]
Eye Damage/Irritation H319 Causes serious eye irritationMucosal membrane attack; risk of corneal clouding.[3]
STOT - Single Exp. H335 May cause respiratory irritationInhalation of dust/aerosols irritates upper respiratory tract.[1][3]

Critical Note: Do not underestimate the "intermediate" status. Precursors to Donepezil have been flagged in ECHA databases as potentially Fatal if swallowed (H300) in high concentrations.[3] Always handle as if it possesses the toxicity of the final API.[3]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance and barrier integrity . Standard latex gloves are insufficient for piperidine derivatives due to rapid permeation.[3]

PPE Decision Logic

The following diagram illustrates the logic for selecting PPE based on the scale of operation.

PPE_Selection Start Start: Task Assessment Scale Scale of Operation? Start->Scale Small Analytical (<100 mg) Scale->Small Large Preparative (>100 mg) Scale->Large Gloves1 Gloves: Single Nitrile (0.11mm) Small->Gloves1 Gloves2 Gloves: Double Nitrile or Silver Shield Large->Gloves2 Resp1 Resp: Fume Hood Only Gloves1->Resp1 Eye1 Eye: Safety Glasses w/ Side Shields Resp1->Eye1 Resp2 Resp: Hood + N95 (if powder) Gloves2->Resp2 Eye2 Eye: Chemical Splash Goggles Resp2->Eye2

Figure 1: PPE Selection Decision Tree based on operational scale.

Detailed PPE Specifications
Body AreaRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile (0.11mm min) or Silver Shield® (Laminate) Piperidine moieties can swell natural rubber.[1][3] Nitrile offers >480 min breakthrough protection for solids; Laminate is required for solutions in organic solvents (DCM/Methanol).
Respiratory Fume Hood (Face Velocity >100 fpm) Primary engineering control.[3] If working outside a hood (weighing), use a P100 particulate respirator .
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne.[3] Goggles seal the ocular area from dust entry.[3]
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb chemicals.[3] Tyvek provides a non-porous barrier against dust and splashes.[3]

Operational Handling Procedures

A. Weighing & Transfer (Solid State)[3]
  • The Hazard: Static electricity can cause the fine powder to disperse, leading to inhalation or surface contamination.[3]

  • Protocol:

    • Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure.[3]

    • Containment: Weigh inside a Powder Containment Hood or a standard fume hood with a draft shield.[3]

    • Technique: Never pour directly from the stock bottle. Use a disposable spatula to transfer to a tared weighing boat.[3]

    • Decon: Wipe the balance area with a methanol-dampened tissue immediately after use.[3] Dispose of the tissue as hazardous solid waste.[3]

B. Solubilization & Synthesis[3]
  • The Hazard: Dissolving the compound in organic solvents (e.g., Dichloromethane, Methanol) increases skin permeability.

  • Protocol:

    • Add solvent slowly to the solid to prevent splashing.[3]

    • Ensure the reaction vessel is vented to a scrubber or hood exhaust (do not pressurize).[3]

    • Double Glove Rule: If handling liquid solutions >10mL, wear laminate gloves under nitrile gloves.

Emergency Response: Spills & Exposure[1]

Immediate, decisive action limits systemic absorption.[3]

Spill Response Workflow

Spill_Response Spill Spill Detected Type State? Spill->Type Solid Solid/Powder Type->Solid Liquid Liquid/Solution Type->Liquid Action1 Cover with wet paper towel (Prevent Dust) Solid->Action1 Action2 Absorb with Vermiculite or Chem-Pad Liquid->Action2 Clean Clean surface with Soap & Water Action1->Clean Action2->Clean Dispose Bag as Haz Waste Clean->Dispose

Figure 2: Step-by-step spill response workflow for solid vs. liquid spills.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[3]

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use alcohol (enhances absorption).[3]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][4][5] Remove contact lenses if present.[3][4][5] Seek medical attention —piperidine bases can cause corneal damage.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless instructed by a poison center.

Disposal & Decontamination[6][7]

Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).[3] Disposal Method:

  • Solids: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquids: Combine with compatible organic solvents (Non-Halogenated or Halogenated depending on the solvent used) for incineration.

  • Decontamination: Glassware should be rinsed with acetone, then washed with an acidic surfactant (e.g., Alconox) to neutralize basic residues before standard washing.

References

  • PubChem. (2025).[3][6] Desbenzyl donepezil (Compound CID 10446897) - Safety and Hazards. National Library of Medicine.[3] [Link]

  • Carl Roth. (2025).[3][7][6] Safety Data Sheet: Piperidine. Carl Roth GmbH + Co.[3][8] KG.[3][8] [Link][1][3]

  • National Research Council (US). (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dimethoxybenzyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dimethoxybenzyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.